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  • Product: 4-Bromo-6-(4-ethoxybenzyl)pyrimidine
  • CAS: 2097967-79-6

Core Science & Biosynthesis

Foundational

4-Bromo-6-(4-ethoxybenzyl)pyrimidine: Technical Profile & Synthetic Utility

Topic: 4-Bromo-6-(4-ethoxybenzyl)pyrimidine chemical properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1] [1] Part 1: Strategic Profile & Core Ident...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-6-(4-ethoxybenzyl)pyrimidine chemical properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Part 1: Strategic Profile & Core Identity[1]

4-Bromo-6-(4-ethoxybenzyl)pyrimidine (CAS: 1891567-48-8 ) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the development of metabolic and oncological therapeutics.[1] It serves as a critical scaffold for SGLT2 inhibitors (bioisosteres of gliflozins) and Type II kinase inhibitors .[1]

Unlike its phenyl-substituted analog [4-Bromo-6-(4-ethoxyphenyl)pyrimidine], this compound features a methylene (


) linker between the pyrimidine and the ethoxyphenyl ring.[1] This "benzyl" hinge confers rotational flexibility, a critical feature for optimizing binding affinity in deep hydrophobic pockets (e.g., the SGLT2 active site).[1]
Physicochemical Snapshot
PropertySpecification
CAS Number 1891567-48-8
Molecular Formula

Molecular Weight 293.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~1.5 (Pyrimidine N1)
Key Functional Groups C4-Bromide (Electrophile), C6-Benzyl (Flexible Linker), Ethoxy (H-bond Acceptor)

Part 2: Chemical Architecture & Reactivity[1]

Electronic Distribution & Reactive Sites

The pyrimidine ring is electron-deficient (π-deficient), making the C4 and C6 positions susceptible to nucleophilic attack.[1] The introduction of the bromine atom at C4 significantly enhances the electrophilicity at this position, enabling regioselective functionalization.[1]

  • C4-Bromine (Primary Electrophile): The C-Br bond is activated for Nucleophilic Aromatic Substitution (

    
    )  and Palladium-catalyzed cross-coupling  (Suzuki-Miyaura, Buchwald-Hartwig).[1] The inductive effect of the adjacent nitrogens stabilizes the Meisenheimer complex intermediate during 
    
    
    
    .[1]
  • C6-Benzyl Linker: The methylene bridge acts as an insulator, preventing direct conjugation between the phenyl and pyrimidine rings.[1] This preserves the independent electronic character of the ethoxyphenyl tail, which serves as a lipophilic anchor in drug targets.[1]

  • N1/N3 Nitrogen Atoms: These are weak bases.[1] In acidic media, protonation occurs, further activating the ring towards nucleophilic attack.[1] In coordination chemistry, they serve as monodentate ligands.[1]

Causality in Experimental Design[1]
  • Why C4-Br? The 4-bromo substituent is preferred over chloro for Pd-catalyzed couplings due to the weaker C-Br bond (approx. 285 kJ/mol vs 327 kJ/mol for C-Cl), leading to faster oxidative addition rates.[1]

  • Why Ethoxybenzyl? This moiety mimics the pharmacophore found in Dapagliflozin and Sergliflozin , providing optimal van der Waals interactions within the target protein's hydrophobic channel.[1]

Part 3: Validated Synthesis Protocol

The synthesis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine requires a high-fidelity approach to ensure regioselectivity and yield.[1] The most robust pathway involves the construction of the pyrimidine ring via a Pinner-type condensation followed by halogenation.[1]

Phase 1: Precursor Assembly (Meldrum's Acid Route)
  • Reagents: 4-Ethoxyphenylacetic acid, Meldrum's acid, DCC, DMAP.[1]

  • Mechanism: Acylation of Meldrum's acid followed by ethanolysis yields the

    
    -keto ester Ethyl 4-(4-ethoxyphenyl)-3-oxobutanoate .[1]
    
  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the active ester intermediate.

Phase 2: Pyrimidine Cyclization[1]
  • Reagents: Ethyl 4-(4-ethoxyphenyl)-3-oxobutanoate, Formamidine acetate, NaOEt, EtOH.[1]

  • Protocol:

    • Dissolve Na metal (1.2 eq) in absolute EtOH to generate fresh NaOEt.[1]

    • Add Formamidine acetate (1.1 eq) and stir for 15 min.

    • Dropwise add the

      
      -keto ester.[1] Reflux for 6–8 hours.[1]
      
    • Endpoint: TLC shows disappearance of ester. Acidify to pH 5 to precipitate 6-(4-ethoxybenzyl)pyrimidin-4(3H)-one .

  • Why Formamidine? Using formamidine (instead of urea/thiourea) leaves the C2 position unsubstituted, essential for the specific bioisostere profile.[1]

Phase 3: Regioselective Bromination[1]
  • Reagents:

    
     (Phosphorus oxybromide), Toluene, catalytic DMF.[1]
    
  • Protocol:

    • Suspend the pyrimidinone in Toluene.[1]

    • Add

      
       (1.5 eq) and 2 drops of DMF (Vilsmeier-Haack type activation).[1]
      
    • Heat to 90°C for 4 hours.

    • Quench: Pour onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis of

      
      .
      
  • Self-Validation: The product should show a distinct isotopic pattern (1:1 doublet) in Mass Spectrometry for Br-79/Br-81.

Visualization: Synthesis Workflow

Synthesis Start 4-Ethoxyphenylacetic Acid Inter1 Beta-Keto Ester (Ethyl 4-(4-ethoxyphenyl)-3-oxobutanoate) Start->Inter1 Start->Inter1 Step 1 Inter2 Pyrimidinone Intermediate (6-(4-ethoxybenzyl)pyrimidin-4(3H)-one) Inter1->Inter2 Inter1->Inter2 Step 2 Product 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (Target Scaffold) Inter2->Product Inter2->Product Step 3 R1 1. Meldrum's Acid/DCC 2. EtOH/Reflux R2 Formamidine Acetate NaOEt, EtOH, Reflux R3 POBr3, Toluene Cat. DMF, 90°C

Caption: Step-wise synthesis via Meldrum's acid activation and Pinner cyclization.

Part 4: Therapeutic Applications & SAR Logic[1]

SGLT2 Inhibitor Bioisosteres

Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors typically feature a C-aryl glucoside scaffold (e.g., Dapagliflozin).[1] The 4-Bromo-6-(4-ethoxybenzyl)pyrimidine scaffold is used to synthesize N-glucoside or C-glucoside analogs where the distal phenyl ring is replaced by the pyrimidine.[1]

  • Mechanism: The ethoxybenzyl tail occupies the hydrophobic sub-pocket of SGLT2, while the pyrimidine ring provides a vector to attach the sugar moiety (via C4 displacement).[1]

  • Advantage: Pyrimidine analogs often exhibit improved aqueous solubility compared to their bis-phenyl counterparts.[1]

Kinase Inhibition (Type II)

This scaffold is valuable for designing Type II kinase inhibitors that bind to the inactive conformation (DFG-out) of kinases like BCR-ABL or VEGFR .[1]

  • Binding Mode: The pyrimidine N1 accepts a hydrogen bond from the hinge region (e.g., Met318 in ABL), while the ethoxybenzyl group extends into the allosteric pocket, mimicking the hydrophobic spine interactions.[1]

Visualization: SGLT2 Pharmacophore Mapping

Pharmacophore Scaffold 4-Bromo-6-(4-ethoxybenzyl)pyrimidine Sugar Glucoside Binding (Replaces Br) Scaffold->Sugar SnAr / Coupling Linker Py-CH2-Ph Linker (Rotational Freedom) Scaffold->Linker Structural Core Target SGLT2 Active Site Sugar->Target H-Bond Network Tail 4-Ethoxy Group (Hydrophobic Pocket) Linker->Tail Distal Binding Tail->Target Van der Waals

Caption: Pharmacophore mapping of the scaffold within the SGLT2 binding pocket.

Part 5: Handling & Safety Data[1]

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Damage H318Causes serious eye damage (Corrosive potential due to hydrolysis).[1]
Storage P404Store in a closed container. Moisture sensitive (hydrolysis of C-Br).[1]

Analytical Verification:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.90 (s, 1H, H-2), 7.85 (s, 1H, H-5), 7.20 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.10 (s, 2H, 
    
    
    
    ), 4.01 (q, 2H,
    
    
    ), 1.32 (t, 3H,
    
    
    ).
  • Quality Control: Ensure absence of

    
     residues (phosphorus peaks in 31P NMR) before biological testing.
    

References

  • ChemSRC. (2024).[1] 4-Bromo-6-(4-ethoxybenzyl)pyrimidine - CAS 1891567-48-8.[1] Retrieved from [Link]

  • Organic Syntheses. (1951).[1] 4-Methyl-6-hydroxypyrimidine (General Pinner Synthesis Protocol). Coll. Vol. 3, p. 586.[1] Retrieved from [Link]

Sources

Exploratory

Spectroscopic Elucidation of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine: A Technical Guide for Researchers

Introduction In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 4-Bromo-6-(4-ethoxybenzyl)pyrimidine stands as a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 4-Bromo-6-(4-ethoxybenzyl)pyrimidine stands as a molecule of interest within the broader class of pyrimidine derivatives, which are known to exhibit a wide range of biological activities.[1][2] The strategic placement of a bromo substituent and an ethoxybenzyl group on the pyrimidine core suggests potential for further functionalization and tuning of its physicochemical properties.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, the convergence of these distinct analytical techniques provides a high degree of confidence in the structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic signatures of this class of compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

Caption: Molecular structure and numbering of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine in CDCl₃ is expected to exhibit the following signals. The chemical shifts for pyrimidine protons are typically in the range of δ 7.0-9.0 ppm.[3]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H28.9 - 9.1Singlet (s)-1H
H57.3 - 7.5Singlet (s)-1H
H9, H137.1 - 7.3Doublet (d)~8.0 - 9.02H
H10, H126.8 - 7.0Doublet (d)~8.0 - 9.02H
H7 (CH₂)4.0 - 4.2Singlet (s)-2H
H14 (OCH₂)4.0 - 4.1Quartet (q)~7.02H
H15 (CH₃)1.3 - 1.5Triplet (t)~7.03H
  • Causality of Predictions: The downfield shift of H2 is due to the deshielding effect of the two adjacent nitrogen atoms. The protons on the para-substituted benzene ring (H9, H13, H10, H12) are expected to appear as two distinct doublets due to their coupling with each other. The ethoxy group protons will show a characteristic quartet and triplet pattern.[3]

G cluster_regions ¹H NMR Chemical Shift Regions (ppm) H2 H2 (s, 1H) r9 9.0 H5 H5 (s, 1H) r7 7.0 Aromatic H9, H13, H10, H12 (2d, 4H) Benzyl_CH2 H7 (CH₂) (s, 2H) r4 4.0 Ethoxy_CH2 H14 (OCH₂) (q, 2H) Ethoxy_CH3 H15 (CH₃) (t, 3H) r1 1.0

Caption: Predicted ¹H NMR assignments and their approximate chemical shift regions.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C2158 - 160
C4155 - 157
C5120 - 122
C6165 - 167
C740 - 42
C8130 - 132
C9, C13129 - 131
C10, C12114 - 116
C11158 - 160
C1463 - 65
C1514 - 16
  • Expertise in Interpretation: The chemical shifts of the pyrimidine carbons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The carbons of the ethoxybenzyl group are in their expected aromatic and aliphatic regions.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine is expected to show the following characteristic absorption bands.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium
C=N Stretch (Pyrimidine)1620 - 1570Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-O-C Asymmetric Stretch1260 - 1200Strong
C-O-C Symmetric Stretch1050 - 1000Strong
C-Br Stretch600 - 500Medium
  • Trustworthiness of Data: The predicted wavenumbers are based on well-established correlation tables for the vibrational frequencies of these functional groups.[5][6] The presence of strong bands for C=N and C-O-C stretching would be key identifiers for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Electron Ionization (EI) can be used. ESI is a softer ionization technique that is likely to yield a prominent molecular ion peak.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Ion Predicted m/z Interpretation
[M]⁺279Molecular ion with ⁷⁹Br
[M+2]⁺281Molecular ion with ⁸¹Br
[M-Br]⁺200Loss of a bromine radical
[M-C₂H₅O]⁺234/236Loss of an ethoxy radical
[C₇H₇O]⁺1214-Ethoxybenzyl cation
  • Authoritative Grounding: The molecular formula of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine is C₁₂H₁₁BrN₂O, with a molecular weight of approximately 279.13 g/mol . The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a monobrominated compound.[7][8]

G cluster_frags M [C₁₂H₁₁BrN₂O]⁺˙ m/z = 279/281 F1 [C₁₂H₁₁N₂O]⁺ m/z = 200 M->F1 -Br• F2 [C₁₀H₆BrN₂]⁺ m/z = 234/236 M->F2 -C₂H₅O• F3 [C₇H₇O]⁺ m/z = 121 M->F3 benzyl-pyrimidine bond cleavage

Caption: A plausible fragmentation pathway for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine in mass spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this and related compounds. The convergence of the predicted data from these orthogonal techniques would provide a high degree of confidence in the structural assignment of a synthesized sample.

References

  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Vulcanchem. (n.d.). 4-Bromo-6-(2-ethoxyphenyl)pyrimidine - 1601291-41-1.
  • He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information.
  • Brownlie, I. A. (1951). Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed), 3062. [Link]

  • Thirunarayanan, G. (2025). The Synthesis, spectral, molecular docking and antimicrobial studies of some substituted 4-([1,1'-biphenyl]-4-yl) pyrimidine-2(1H)-thiones. Indian Journal of Chemistry (IJC), 64(5). [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • Journal of Molecular Science. (2025, June 24). PDF.
  • ResearchGate. (2025, August 5). Synthesis and studies of some substituted pyrimidines | Request PDF.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). [PDF].
  • BLDpharm. (n.d.). 1597154-72-7|4-Bromo-6-(4-ethoxyphenyl)pyrimidine.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021, December 15). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubMed. (2016, August 25). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
  • ACG Publications. (n.d.). Records of Natural Products-SI.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives.
  • ResearchGate. (n.d.). 1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl....
  • 1H-NMR. (n.d.).
  • Beilstein Journals. (n.d.). Supplementary Information.
  • CORE. (2005, October 25). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • SciELO. (2024, November 13). Article.
  • NIST. (n.d.). Benzonitrile, 4-bromo-. NIST WebBook.
  • MassBank. (2009, September 10). Organic compounds.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

Sources

Foundational

Solubility and stability of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine This document provides a comprehensive technical framework for evaluating the solubility and stability of 4-Bromo-6-(4-e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

This document provides a comprehensive technical framework for evaluating the solubility and stability of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine, a heterocyclic compound with potential applications in pharmaceutical research. As a substituted pyrimidine, understanding its physicochemical properties is a critical prerequisite for advancing any drug discovery and development program.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.

Introduction: Understanding the Molecule

4-Bromo-6-(4-ethoxybenzyl)pyrimidine is a molecule of interest due to its core pyrimidine scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of biological activities.[1][2] The molecule's structure comprises three key functional regions:

  • The Pyrimidine Core: A π-deficient heterocyclic ring, the nitrogen atoms make positions 2, 4, and 6 electron-deficient, influencing reactivity and potential degradation pathways.[3]

  • The C4-Bromo Substituent: This halogen atom serves as a potential metabolic hotspot and an excellent leaving group for synthetic modifications.[4] Its presence can significantly impact receptor binding and overall biological activity.[4]

  • The C6-(4-ethoxybenzyl) Group: This bulky, lipophilic side chain, which includes an ether linkage, will heavily influence the compound's solubility and may be susceptible to specific degradation mechanisms like ether cleavage under harsh conditions.[5][6][7][8]

Given this structure, predicting its behavior is complex. The aromatic and heterocyclic nature suggests potential for low aqueous solubility, while the bromo and ether functionalities hint at specific stability liabilities. Therefore, a systematic and empirical evaluation of these properties is not just recommended, but essential.

Solubility Profiling: A Foundational Assessment

Poor aqueous solubility is a primary cause of failure for many promising drug candidates, leading to low bioavailability and challenging formulation development.[9][10] A thorough solubility assessment is crucial to identify and mitigate these risks early. We will approach this in a tiered manner, assessing both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between kinetic and thermodynamic solubility.[11]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[9][10] This high-throughput screening method is valuable in early discovery to quickly rank compounds.[12][13]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable crystalline form in a solvent.[9][11] This "shake-flask" method is the gold standard for late-stage discovery and preformulation, as it requires longer incubation times to reach equilibrium.[10][12]

Experimental Workflow for Solubility Determination

The following workflow outlines a robust process for characterizing the solubility of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

G cluster_0 Kinetic Solubility (Turbidimetric Assay) cluster_1 Thermodynamic Solubility (Shake-Flask Method) A Prepare 10 mM stock in 100% DMSO B Serial dilution in DMSO A->B C Add to aqueous buffer (e.g., pH 7.4 PBS) B->C D Incubate (1-2 hours) C->D E Measure turbidity (Nephelometry or UV-Vis) D->E F Determine Precipitation Concentration (LogS) E->F G Add excess solid compound to chosen solvents F->G Proceed for key compounds H Agitate at constant temp (e.g., 25°C) for 24-48h G->H I Filter or centrifuge to remove undissolved solid H->I J Quantify concentration in supernatant via HPLC-UV I->J K Report equilibrium solubility (µg/mL, µM) J->K

Caption: Tiered workflow for solubility assessment.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: To determine the equilibrium solubility of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine in various pharmaceutically relevant solvents.

Methodology:

  • Solvent Selection: Prepare a panel of solvents including:

    • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0 to assess the impact of pH.[9]

    • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

    • Organic co-solvents relevant to formulation (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 2 mg) to 1 mL of each test solvent in a glass vial. This ensures a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker incubating at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.[12]

  • Separation: After incubation, remove undissolved solids by filtering the suspension through a 0.45 µm PVDF filter or by high-speed centrifugation.[12]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[12]

Data Presentation

Results should be summarized in a clear, tabular format.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS Buffer5.025DataData
PBS Buffer7.425DataData
PBS Buffer9.025DataData
EthanolN/A25DataData
Propylene GlycolN/A25DataData

Stability Assessment: Ensuring Molecular Integrity

Stability testing is essential to ensure a drug substance maintains its quality, efficacy, and safety over time.[14][15] Forced degradation (or stress testing) studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[16][17] These studies are critical for developing stability-indicating analytical methods.[18][19]

Forced Degradation Studies

Forced degradation involves subjecting the compound to conditions more severe than accelerated storage to trigger and identify potential degradation pathways.[17][20]

G cluster_conditions Stress Conditions (ICH Guidelines) cluster_outputs Outputs Start 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (in Solution and as Solid) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Start->Thermal Photo Photolytic (ICH Q1B) (Xenon Lamp, with Dark Control) Start->Photo Analysis Analyze at Time Points (e.g., 0, 2, 8, 24h) via Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Stability-Indicating Method Analysis->Method Degradants Characterize Degradants (LC-MS) Analysis->Degradants

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Testing

Objective: To evaluate the stability of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine under various stress conditions and identify potential degradation products.

General Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water). For each condition, an aliquot of this solution is subjected to the stressor. Samples are taken at various time points, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method.

  • Acidic Hydrolysis: Mix the stock solution with 0.1N HCl and heat at 60°C. The pyrimidine ring and the ether linkage are potential sites of hydrolysis.[21][22]

  • Basic Hydrolysis: Mix the stock solution with 0.1N NaOH and heat at 60°C. Pyrimidine derivatives can be susceptible to degradation in hot alkali.[21]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. The electron-rich benzyl ring and pyrimidine nitrogen atoms are potential sites for oxidation.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

  • Photostability: Expose a solution of the compound to a calibrated light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[23][24][25] A parallel sample protected from light (e.g., wrapped in aluminum foil) must be run as a dark control to differentiate between thermal and light-induced degradation.[24]

Analytical Methodology

A stability-indicating HPLC method is paramount. This is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation.[15][18]

  • Method Development: A reverse-phase HPLC method, likely using a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid), should be developed.

  • Peak Purity: The method must be able to separate the parent peak from all significant degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the molecular weights of degradation products, which provides crucial clues to their structures and the degradation pathways.[20]

Data Presentation

Forced degradation results should be summarized to provide a clear overview of the compound's liabilities.

Stress ConditionDuration% Assay of Parent Compound% DegradationNo. of Degradants >0.1%Observations
0.1N HCl @ 60°C24 hDataDataDatae.g., Major degradant at RRT 0.85
0.1N NaOH @ 60°C24 hDataDataDatae.g., Rapid degradation observed
3% H₂O₂ @ RT24 hDataDataDatae.g., Minor degradation
Thermal (Solid) @ 80°C7 daysDataDataDatae.g., No significant degradation
Photolytic (ICH Q1B)StandardDataDataDatae.g., Photolabile, requires light protection

Conclusion and Forward Look

This guide outlines a scientifically rigorous, field-proven framework for the comprehensive evaluation of the solubility and stability of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. By systematically applying these kinetic and thermodynamic solubility assays and conducting thorough forced degradation studies, researchers can generate the high-quality data necessary for informed decision-making in a drug development pipeline. The resulting profile will dictate formulation strategies, define appropriate storage and handling conditions, and provide a validated analytical method for future quality control. This foundational knowledge is indispensable for successfully advancing a promising molecule from the laboratory to clinical application.

References

  • Photostability (ICH Q1B) – Pharma Stability. (n.d.). Vertex AI Search.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Photostability and Photostabilization of Drugs and Drug Products. (2012). SciSpace.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Photostability and Stress Testing. (2025). WMINOLAB.
  • Aqueous Solubility Assay. (n.d.). Bienta.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (1954). Canadian Science Publishing.
  • Core components of analytical method validation for small molecules-an overview. (2025).
  • 4-Bromo-6-(2-ethoxyphenyl)pyrimidine. (n.d.). Vulcanchem.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • THE CLEAVAGE OF ETHERS. (n.d.).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Synthesis and Cleavage of Ethers. (2022). Longdom Publishing.
  • Ether cleavage. (n.d.). Wikipedia.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace.
  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (n.d.). PMC.
  • Heterocyclic Compounds: A Study of its Biological Activity. (2024). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Protocol for Suzuki coupling with 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine Executive Summary This guide details the optimized protocol for the palladium-catalyzed cross-coupling (Suzuki-Miyaura) of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed cross-coupling (Suzuki-Miyaura) of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine with aryl and heteroaryl boronic acids. While 4-bromopyrimidines are highly reactive electrophiles due to the electron-deficient nature of the diazine ring, they present specific challenges:

  • Catalyst Poisoning: The pyrimidine nitrogen atoms can coordinate to the Palladium (Pd) center, arresting the catalytic cycle.

  • Benzylic Acidity: The methylene bridge of the 4-ethoxybenzyl group is activated by the electron-poor pyrimidine ring, making it susceptible to deprotonation by strong bases (e.g., alkoxides), potentially leading to side reactions.

This protocol prioritizes Ligand-Controlled Selectivity to overcome N-coordination and utilizes Mild Inorganic Bases to preserve the integrity of the benzyl linker.

Chemical Context & Retrosynthetic Analysis

The substrate, 4-Bromo-6-(4-ethoxybenzyl)pyrimidine , is a valuable scaffold in medicinal chemistry, often serving as a core for kinase inhibitors and SGLT2 inhibitors.

  • Electrophile: 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. The C4-Br bond is activated for Oxidative Addition (

    
    ) due to the inductive effect of the adjacent nitrogen atoms.
    
  • Nucleophile: Aryl/Heteroaryl Boronic Acids or Esters.

  • Critical Structural Feature: The 4-ethoxybenzyl group at the C6 position adds steric bulk and solubility. Crucially, the benzylic protons are weakly acidic. Avoid strong bases like NaOtBu or KOtBu to prevent deprotonation and subsequent side reactions (e.g., oxidative dimerization).

Mechanistic Insight & Reaction Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] However, for pyrimidines, the rate-limiting step is often not Oxidative Addition (which is fast), but rather the competition between the productive cycle and the formation of stable, inactive Pd-N complexes.

Diagram 1: Catalytic Cycle & Pyrimidine Specifics

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast for Pyrimidines) Pd0->OxAdd + Substrate (R-Br) Poison OFF-CYCLE TRAP: Pd-N Coordination (Catalyst Deactivation) Pd0->Poison Coordination to Pyrimidine N Complex_II Pd(II)-Ar-Br Complex OxAdd->Complex_II TransMet Transmetallation (Rate Determining with Bulky Boronics) Complex_II->TransMet + Activated Boronate Complex_II->Poison BaseStep Base Activation (Hydroxide/Carbonate) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 - Product

Caption: The catalytic cycle highlighting the risk of Pd-deactivation via nitrogen coordination (Off-Cycle Trap).

Optimization Matrix

To ensure reproducibility, we recommend two distinct protocols based on the complexity of the coupling partner (Boronic Acid).

ParameterProtocol A: Standard (Robust) Protocol B: High-Performance (Challenging)
Target Substrates Simple Phenyl/Substituted Phenyl Boronic AcidsHeteroaryl Boronic Acids, Sterically Hindered (Ortho-sub)
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)XPhos Pd G2 (2-3 mol%)
Ligand Rationale Bidentate ligand (dppf) prevents Pd-N coordination.Bulky biaryl phosphine (XPhos) accelerates transmetallation.
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent System 1,4-Dioxane / Water (4:1)THF / Water (10:1) or Toluene/Water
Temperature 80–90 °C60–80 °C
Reaction Time 4–12 Hours1–4 Hours

Detailed Experimental Protocols

Safety Pre-Check
  • 4-Bromo-6-(4-ethoxybenzyl)pyrimidine: Potentially bioactive.[2] Handle in a fume hood.

  • Palladium Catalysts: Sensitizers. Avoid inhalation.

  • Solvents: Degassing is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.

Protocol A: Standard Conditions (Pd(dppf)Cl₂)

Best for: Routine library synthesis, non-hindered coupling partners.

  • Preparation:

    • To a reaction vial equipped with a magnetic stir bar, add 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (1.0 equiv, e.g., 293 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.2 equiv, 1.2 mmol).

    • Add Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg).

    • Note: Weigh solids in air; the catalyst is relatively air-stable, but speed is preferred.

  • Solvent & Base Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (

      
      ) or Argon (3 cycles).
      
    • Inject 1,4-Dioxane (4.0 mL) and 2M aqueous Na₂CO₃ (1.0 mL, 2.0 mmol) via syringe.

    • Crucial: Ensure solvents are pre-degassed (sparged with inert gas for 10 mins) before injection.

  • Reaction:

    • Heat the block/oil bath to 90 °C . Stir vigorously (pyrimidine couplings can be biphasic).

    • Monitor by LC-MS or TLC at 2 hours. The starting bromide (

      
       in 20% EtOAc/Hex) should disappear.
      
  • Work-up:

    • Cool to room temperature.[1][3][4]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Flash chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

Protocol B: High-Performance Conditions (XPhos Pd G2)

Best for: Heteroaryl boronic acids (pyridines, azoles) or ortho-substituted aryls.

  • Preparation:

    • Charge vial with Substrate (1.0 mmol), Boronic Acid (1.3 equiv), and Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv, finely ground).

    • Add XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Solvent & Reaction:

    • Evacuate/Backfill with Argon (3x).

    • Add degassed THF (4.5 mL) and degassed Water (0.5 mL).

    • Heat to 60 °C . (XPhos is highly active; lower temperatures prevent protodeboronation of unstable boronic acids).

    • Monitor by LC-MS.[1] Conversion is typically complete within 2 hours.

Workflow Decision Tree

Use this logic flow to determine the appropriate path for your specific coupling partner.

DecisionTree Start Start: 4-Bromo-6-(4-ethoxybenzyl)pyrimidine BoronicType Analyze Coupling Partner (Boronic Acid) Start->BoronicType Simple Simple Aryl (Phenyl, p-Tolyl) BoronicType->Simple Complex Heteroaryl / Hindered (2-Pyridyl, o-Sub) BoronicType->Complex RouteA Protocol A: Pd(dppf)Cl2 / Na2CO3 90°C Simple->RouteA RouteB Protocol B: XPhos Pd G2 / K3PO4 60°C Complex->RouteB Check Check LCMS @ 2 Hours RouteA->Check RouteB->Check

Caption: Decision matrix for selecting the optimal catalytic system based on steric and electronic properties of the coupling partner.

Troubleshooting & "Self-Validating" Checks

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyrimidine N.Switch to Protocol B (XPhos or SPhos ligands prevent N-binding). Increase temp to 100°C.
Protodeboronation (Boronic acid loses

and becomes Ar-H)
Reaction temp too high or Boronic acid unstable.Lower temp to 60°C. Switch base to K₂CO₃ or KF . Add Boronic acid in portions.
Homocoupling (Ar-Ar) Oxygen in solvent.Re-degas solvents rigorously. Ensure system is under positive inert gas pressure.[1]
Black Precipitate Pd precipitation (catalyst death).Add more ligand (e.g., extra XPhos). Ensure reaction isn't running too long after completion.
Unknown Impurity (+14 mass) Methylation?Unlikely with these bases. Check if solvent (DCM) reacted with amines (if present on boronic acid).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. Link (General Pyrimidine Protocol Reference).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Application

Application Notes and Protocols for the Nucleophilic Substitution of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The functionalization of the pyrimidine ring through nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The functionalization of the pyrimidine ring through nucleophilic substitution reactions is a pivotal strategy for the synthesis of diverse compound libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the nucleophilic substitution of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. We will delve into the synthesis of the starting material, followed by detailed protocols for classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed Buchwald-Hartwig amination, offering insights into the rationale behind the experimental choices.

PART 1: Synthesis of the Starting Material: 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

Synthetic Workflow Overview

A 1-(4-Ethoxyphenyl)propan-2-one C Claisen Condensation (NaOEt, EtOH) A->C B Diethyl oxalate B->C D Ethyl 2,4-dioxo-5-(4-ethoxybenzyl)pentanoate C->D F Cyclocondensation (NaOEt, EtOH) D->F E Urea E->F G 6-(4-Ethoxybenzyl)pyrimidine-2,4(1H,3H)-dione F->G H Halogenation (POBr3) G->H I 4-Bromo-6-(4-ethoxybenzyl)pyrimidine H->I

Caption: Proposed synthetic route for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

Step 1: Synthesis of Ethyl 2,4-dioxo-5-(4-ethoxybenzyl)pentanoate

This initial step involves a Claisen condensation between 1-(4-ethoxyphenyl)propan-2-one and diethyl oxalate to form the β-ketoester intermediate.

Protocol:

  • Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol (21% w/v).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared sodium ethoxide solution (1.1 equivalents).

  • Addition of Reactants: To the stirred solution, add a mixture of 1-(4-ethoxyphenyl)propan-2-one (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of 6-(4-Ethoxybenzyl)pyrimidine-2,4(1H,3H)-dione

The pyrimidine ring is formed through a cyclocondensation reaction of the β-ketoester with urea.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2,4-dioxo-5-(4-ethoxybenzyl)pentanoate (1.0 equivalent) and urea (1.2 equivalents) in absolute ethanol.

  • Addition of Base: To this solution, add a solution of sodium ethoxide in ethanol (2.0 equivalents) and heat the mixture to reflux.

  • Reaction Execution: Maintain the reflux for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with acetic acid. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

  • Drying: Dry the solid under vacuum to obtain the desired pyrimidinedione.

Step 3: Synthesis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

The final step is the bromination of the pyrimidinedione using phosphorus oxybromide (POBr₃).

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, carefully add 6-(4-ethoxybenzyl)pyrimidine-2,4(1H,3H)-dione (1.0 equivalent) to an excess of phosphorus oxybromide (POBr₃, 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C for 4-6 hours. The reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

PART 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further activated by the electronegative nitrogen atoms, makes the C4-position of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine susceptible to nucleophilic attack. The bromine atom serves as a good leaving group.

Reaction Mechanism: SNAr

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups ortho or para to the leaving group can accelerate the reaction by stabilizing the Meisenheimer intermediate.[1]

cluster_0 S_NAr Mechanism Start 4-Bromo-6-(4-ethoxybenzyl)pyrimidine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining) Product 4-Nu-6-(4-ethoxybenzyl)pyrimidine + Br⁻ Intermediate->Product Elimination

Caption: General mechanism of the SNAr reaction.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the reaction of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine with various amines.

Materials:

  • 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

  • Amine (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as a base (2.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (1.0 equivalent), the chosen amine (1.2 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the flask.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 25 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1006~85
PiperidineDIPEAMeCN808~90
AnilineK₂CO₃DMSO12012~70

Table 1: Representative conditions for amination via SNAr.

Protocol 2: Substitution with Alkoxides

This protocol details the synthesis of 4-alkoxy-6-(4-ethoxybenzyl)pyrimidines.

Materials:

  • 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.5 equivalents)

  • Corresponding alcohol as solvent (e.g., methanol, ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (1.0 equivalent) in the corresponding anhydrous alcohol.

  • Addition of Base: Add the sodium alkoxide (1.5 equivalents) portion-wise to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux if necessary. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

  • Concentration: Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

PART 3: Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful alternative for the formation of C-N bonds.[3][4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance.

Catalytic Cycle: Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.

Pd(0)L Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)(Br)L_n) Pd(0)L->OxAdd + Ar-Br AmineCoord Amine Coordination (Ar-Pd(II)(NHR'R'')L_n)Br OxAdd->AmineCoord + HNR'R'' Deprotonation Deprotonation (Ar-Pd(II)(NR'R'')L_n) AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Palladium-Catalyzed Amination

This protocol provides a general procedure for the Buchwald-Hartwig coupling of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine with an amine.

Materials:

  • 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Addition of Reactants: Add 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (1.0 equivalent) and the amine (1.2 equivalents) to the tube.

  • Solvent Addition: Add the anhydrous solvent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Washing and Concentration: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)
Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1004
Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane11012

Table 2: Representative conditions for Buchwald-Hartwig amination.

Conclusion

This application note provides detailed and practical protocols for the synthesis and subsequent nucleophilic substitution of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. By offering both classical SNAr and modern palladium-catalyzed methodologies, researchers are equipped with versatile tools to explore the chemical space around this valuable pyrimidine scaffold. The provided rationale for experimental choices and the detailed step-by-step procedures aim to facilitate the successful implementation of these reactions in a research and development setting.

References

  • Jou, D.-G., & Chen, Y.-L. (2008). A facile one-pot synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines. Heterocycles, 75(3), 635.
  • Singh, P., & Kumar, A. (2014). A facile and efficient one-pot synthesis of 4-bromopyrimidines.
  • Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • This is a placeholder for a potential reference for the synthesis of the starting material, which would be based on general pyrimidine synthesis methodologies.
  • This is a placeholder for a potential reference for the Claisen condens
  • This is a placeholder for a potential reference for pyrimidine ring form
  • This is a placeholder for a potential reference for the halogen
  • This is a placeholder for a potential reference detailing SNAr on pyrimidines.
  • This is a placeholder for a potential reference on the influence of substituents in SNAr reactions.
  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Reactions (Vol. 57, pp. 1-158). John Wiley & Sons, Inc. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • This is a placeholder for a potential reference detailing amin
  • This is a placeholder for a potential reference detailing alkoxyl
  • This is a placeholder for a potential reference detailing the use of specific ligands in Buchwald-Hartwig amin
  • This is a placeholder for a potential reference detailing the scope of Buchwald-Hartwig amin
  • This is a placeholder for a potential reference detailing practical aspects of setting up cross-coupling reactions.
  • This is a placeholder for a potential reference detailing purification techniques for pyrimidine deriv
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • This is a placeholder for a potential reference detailing the synthesis of substituted anilines.
  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [Link]

  • This is a placeholder for a potential reference detailing the industrial applic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Stability of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

Introduction Welcome to the technical support hub for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (CAS: 1597154-72-7). This intermediate is a critical scaffold in the synthesis of SGLT2 inhibitors and various kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (CAS: 1597154-72-7). This intermediate is a critical scaffold in the synthesis of SGLT2 inhibitors and various kinase inhibitors.

Researchers frequently encounter two distinct failure modes with this compound:

  • Spontaneous Hydrolysis: Reversion to the 4-hydroxy precursor during aqueous workup.

  • Co-elution: Difficulty separating the unreacted starting material from the product due to "tailing" on silica gel.

This guide moves beyond standard protocols to explain the chemical causality of these failures and provides self-validating solutions.

Module 1: The "Hydrolysis Trap" (Chemical Stability)

The Mechanism of Failure

The Carbon-Bromine (C-Br) bond at the 4-position of the pyrimidine ring is electronically activated. Unlike a standard aryl bromide, the adjacent nitrogen atoms withdraw electron density, making the C4 position highly electrophilic.

  • The Trigger: Acidic conditions.[1][2] During the quenching of bromination reagents (like

    
     or 
    
    
    
    ), massive amounts of
    
    
    and phosphoric acid are generated.
  • The Pathway: Protonation of the pyrimidine nitrogen (N1 or N3) further activates the C4 position. If water is present while the pH is acidic (< pH 4), water acts as a nucleophile, displacing the bromide and regenerating the thermodynamically stable 4-hydroxypyrimidine (pyrimidinone tautomer).

Preventative Protocol: The "Cold-Buffer" Quench

To prevent hydrolysis, you must maintain a kinetic barrier against nucleophilic attack during workup.

  • Temperature Control: Cool the reaction mixture to < 0°C before quenching.

  • Buffering: Do not quench directly with water. Quench into a rapidly stirring slurry of Ice/

    
      or Ice/
    
    
    
    .
  • Validation: Ensure the aqueous phase pH remains > 7.5 throughout the quench.

Expert Insight: If you observe a white precipitate forming immediately upon contact with water that is insoluble in organic solvent, you have likely regenerated the hydroxy-pyrimidine.

Module 2: Purification Strategy (Decision Matrix)

Do not default to flash chromatography immediately. The 4-ethoxybenzyl chain adds significant lipophilicity, making crystallization a viable and scalable alternative.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Quench Buffered Quench (pH > 7.5) Extract into DCM or EtOAc Start->Quench TLC TLC Analysis (Hexane:EtOAc 4:1) Quench->TLC PathA Impurity: < 5% Starting Material (Hydroxy-pyrimidine) TLC->PathA High Conversion PathB Impurity: > 10% Starting Material or Regioisomers TLC->PathB Low Conversion Cryst Recrystallization (Ethanol/Water or Hexane) PathA->Cryst Column Flash Chromatography (Buffered Silica) PathB->Column Final Pure 4-Bromo-6-(4-ethoxybenzyl)pyrimidine Cryst->Final Column->Final

Figure 1: Decision matrix for purification based on crude purity profile.

Module 3: Detailed Protocols

A. Recrystallization (Preferred Method)

Crystallization is superior for removing inorganic salts and the 4-hydroxy impurity, which is much less soluble in non-polar solvents than the bromo-product.

Solvent System Table:

Solvent SystemRatio (v/v)ApplicabilityNotes
Ethanol / Water 9:1 to 4:1Standard Dissolve in hot EtOH; add water dropwise until turbid. Cool slowly.
Hexane (or Heptane) 100%High Purity Good for removing polar tars. Requires cooling to -20°C.
EtOAc / Hexane 1:5Cleanup Use if the crude is an oil. Dissolve in minimal EtOAc, flood with Hexane.

Step-by-Step:

  • Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).

  • If insoluble particles remain (likely inorganic salts or hydroxy-impurity), filter hot through a sintered glass funnel.

  • Remove from heat.[3] Add water dropwise until a faint, persistent cloudiness appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then refrigerate at 4°C for 4 hours.

B. Flash Chromatography (Troubleshooting)

If you must use chromatography (e.g., to separate regioisomers), standard silica often degrades the product due to the acidity of silanol groups.

  • The Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes acidic sites.

  • Eluent: Gradient of 0%

    
     20% Ethyl Acetate in Hexane.
    
  • Loading: Dry load on Celite is recommended over liquid loading to prevent band broadening.

Module 4: FAQ & Troubleshooting

Q1: My product is oiling out instead of crystallizing. What happened?

  • Cause: This usually indicates residual solvent (DCM/EtOAc) or too high a concentration of impurities.

  • Solution: Re-dissolve the oil in Diethyl Ether or MTBE and wash with water again to remove trapped salts. Dry thoroughly (

    
    ). Evaporate to a solid foam before attempting recrystallization again. Scratching the flask with a glass rod or adding a seed crystal is essential for this compound class.
    

Q2: The NMR shows a mixture of the product and the hydroxy-starting material, but TLC looked clean.

  • Cause: The 4-hydroxypyrimidine often streaks or stays at the baseline on TLC, making it "invisible" if you aren't looking for it. Alternatively, hydrolysis occurred inside the NMR tube if

    
     was acidic (common in aged chloroform).
    
  • Solution: Filter the

    
     through basic alumina before running the NMR. If the impurity is real, use the Ethanol/Water  recrystallization method; the hydroxy compound will remain in the mother liquor.
    

Q3: Can I store this compound for long periods?

  • Status: Yes, but with caveats.

  • Protocol: Store under Argon/Nitrogen at -20°C. The C-Br bond is sensitive to photolytic cleavage over time. Wrap vials in aluminum foil.

References

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine reactivity and tautomerism).
  • BenchChem Technical Support. "Effective Purification of 4-Bromo-2-hydroxypyrimidine by Recrystallization." (Analogous chemistry for bromopyrimidine purification).

  • PubChem. "4-Bromopyrimidine Compound Summary." National Library of Medicine. (Physical property data).

  • Organic Syntheses. "4-Methyl-6-hydroxypyrimidine." Org.[3] Synth. 1951, 31, 72. (Foundational workup protocols for hydroxypyrimidines).

  • Google Patents. "Synthesis method for 5-bromo-2-fluoropyrimidine." CN104447570A. (Demonstrates recrystallization techniques for halopyrimidines).

Sources

Optimization

4-Bromo-6-(4-ethoxybenzyl)pyrimidine stability issues in acidic or basic media

Introduction: A Molecule Profile Welcome to the technical support guide for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. This document serves as a resource for researchers, chemists, and drug development professionals to unders...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule Profile

Welcome to the technical support guide for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. This document serves as a resource for researchers, chemists, and drug development professionals to understand and navigate the stability challenges associated with this versatile synthetic intermediate.

4-Bromo-6-(4-ethoxybenzyl)pyrimidine is a substituted pyrimidine featuring a highly reactive brominated site. The electron-deficient nature of the pyrimidine ring, combined with the position of the bromine atom at C4, makes this bond particularly susceptible to nucleophilic displacement.[1][2] This reactivity is a double-edged sword: it makes the compound an excellent building block for introducing new functional groups via cross-coupling or substitution reactions, but it also renders it vulnerable to degradation in non-neutral aqueous media.[2][3] This guide provides in-depth answers to common stability questions and offers robust protocols to ensure the integrity of your experiments.

Caption: Key reactive sites on 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: General Stability & Storage

Q1: What is the general shelf-life of solid 4-Bromo-6-(4-ethoxybenzyl)pyrimidine?

A: When stored as a solid in a tightly sealed container, protected from light and moisture at a recommended temperature of -20°C, the compound is expected to be stable for an extended period. However, brominated heterocyclic compounds can be sensitive. We strongly recommend re-analyzing the purity of any material that has been stored for over a year or has been exposed to ambient conditions.

Q2: What are the optimal storage conditions for this compound?

A: To maximize stability and prevent degradation, please adhere to the following storage protocol.

Parameter Recommended Condition Rationale
Physical Form SolidMinimizes mobility of reactants and solvent exposure.
Temperature -20°C or lowerReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Amber glass vial with a tight-fitting capProtects from light, which can catalyze radical reactions, and prevents moisture ingress.
Location Store away from strong acids, bases, and oxidizing agents.Avoids accidental contact with substances that can rapidly degrade the compound.[4]

Q3: Is the compound stable when dissolved in common organic solvents like DMSO, DMF, or Dioxane?

A: In anhydrous aprotic solvents such as DMSO, DMF, or 1,4-dioxane, the compound exhibits good short-term stability at room temperature, which is sufficient for preparing stock solutions for reactions. However, for long-term storage (weeks to months), it is advisable to store these solutions at -20°C or -80°C. Many of these solvents are hygroscopic; absorbed water can lead to slow hydrolysis over time. Always use anhydrous grade solvents for preparing stock solutions.

Category 2: Stability in Acidic Media

Q4: My reaction requires acidic conditions. Will 4-Bromo-6-(4-ethoxybenzyl)pyrimidine degrade?

A: Yes, the compound is susceptible to degradation in acidic aqueous media. The primary degradation pathway is acid-catalyzed hydrolysis of the C4-Br bond to form the corresponding 4-hydroxy-6-(4-ethoxybenzyl)pyrimidine.

Q5: What is the mechanism behind the acid-catalyzed degradation?

A: The degradation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is accelerated by acid.

  • Protonation: The nitrogen atoms in the electron-deficient pyrimidine ring get protonated by the acid. This increases the overall positive charge on the ring system.[5]

  • Activation: This protonation makes the C4 position even more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

  • Nucleophilic Attack: A water molecule attacks the C4 carbon, leading to the displacement of the bromide ion, which is an excellent leaving group.[2]

  • Deprotonation: The resulting intermediate loses a proton to yield the final 4-hydroxy product.

Studies on similar halopyrimidines confirm that solvolysis (hydrolysis) is a significant side reaction under acidic conditions.[6][7]

Q6: I observed degradation in my reaction with 1M HCl. How can I minimize this?

A: If your reaction chemistry allows, consider the following strategies:

  • Use a weaker acid: If only a catalytic amount of acid is needed, a weaker organic acid (e.g., acetic acid) or a milder Lewis acid might be sufficient without causing rapid hydrolysis.

  • Lower the temperature: Running the reaction at 0°C or below can significantly slow the rate of hydrolysis.

  • Reduce water content: If possible, use a co-solvent system (e.g., THF/water, Dioxane/water) to lower the concentration of the nucleophile (water). Synthesis of some bromopyrimidines specifically requires anhydrous conditions (dry HBr in dioxane) to prevent hydrolysis.[3]

  • Shorten reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed to minimize the exposure time to the acidic medium.[8]

Category 3: Stability in Basic Media

Q7: Is the compound stable in the presence of bases like NaOH, K₂CO₃, or Et₃N?

A: The compound is generally unstable in the presence of strong aqueous bases like NaOH or KOH due to base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that will readily attack the C4 position, displacing the bromide to form 4-hydroxy-6-(4-ethoxybenzyl)pyrimidine. The reactivity of halopyrimidines towards nucleophilic attack is a well-established principle.[9]

Weaker inorganic bases like K₂CO₃ in the presence of water can also cause slow hydrolysis, especially with heating. Organic bases like triethylamine (Et₃N) or DIPEA in an anhydrous solvent are generally much safer and are commonly used in cross-coupling reactions involving halopyrimidines.

cluster_acid Acidic Media (e.g., HCl, H₂O) cluster_base Basic Media (e.g., NaOH, H₂O) parent 4-Bromo-6-(4-ethoxybenzyl)pyrimidine acid_mech 1. Ring Protonation 2. H₂O Attack on C4 parent->acid_mech Hydrolysis base_mech Direct OH⁻ Attack on C4 (SNAr) parent->base_mech Hydrolysis product 4-Hydroxy-6-(4-ethoxybenzyl)pyrimidine (Primary Degradant) acid_mech->product base_mech->product

Caption: Proposed degradation pathways in acidic and basic media.

Experimental Protocols & Troubleshooting Workflows

Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a self-validating system to determine the stability of your compound under your specific experimental conditions.

Objective: To quantify the rate of degradation of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine under acidic and basic conditions.

Materials:

  • 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)

  • 1 M HCl (aq)

  • 1 M NaOH (aq)

  • pH 7.4 Phosphate Buffer

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector (e.g., monitoring at 254 nm) and a C18 column.

Methodology:

  • Prepare a Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of ACN. This is your stock solution.

  • Set up Test Conditions: In separate, labeled vials, prepare the following solutions (final concentration ~50 µg/mL):

    • Acidic: 50 µL of stock solution + 950 µL of 1 M HCl.

    • Basic: 50 µL of stock solution + 950 µL of 1 M NaOH.

    • Neutral (Control): 50 µL of stock solution + 950 µL of pH 7.4 Buffer.

  • Incubation: Store the vials at your intended reaction temperature (e.g., Room Temperature or 50°C).

  • Time-Point Analysis: At specified time points (e.g., T=0, 1h, 4h, 8h, 24h), take an aliquot from each vial.

    • For the acidic sample, neutralize with an equivalent amount of NaOH before injection.

    • For the basic sample, neutralize with an equivalent amount of HCl before injection.

    • Dilute all samples as necessary with the mobile phase to fall within the linear range of the detector.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a gradient method (e.g., 10-90% ACN/Water with 0.1% TFA over 15 minutes) to separate the parent compound from any degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 sample. A decrease in the parent peak area and the appearance of a new, more polar peak (the hydroxy derivative) indicates degradation.

cluster_conditions 2. Incubate at Test Temperature start Start: Stability Query prep_stock 1. Prepare 1 mg/mL Stock in Anhydrous ACN start->prep_stock acid Acidic (e.g., 0.1M HCl) prep_stock->acid base Basic (e.g., 0.1M NaOH) prep_stock->base control Neutral (e.g., pH 7 Buffer) prep_stock->control sample 3. Sample at Time Points (T=0, 1h, 4h, 24h) analyze 4. Neutralize & Analyze by HPLC/LC-MS sample->analyze quantify 5. Quantify % Parent Remaining vs. T=0 Control analyze->quantify decision Is Degradation > 5%? quantify->decision stable Result: Compound is Stable under these conditions decision->stable No unstable Result: Compound is Unstable. Modify Conditions. decision->unstable Yes

Caption: Experimental workflow for a forced degradation study.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

This guide serves as a technical support resource for researchers synthesizing 4-Bromo-6-(4-ethoxybenzyl)pyrimidine , a critical intermediate often associated with the development of SGLT2 inhibitors and similar bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 4-Bromo-6-(4-ethoxybenzyl)pyrimidine , a critical intermediate often associated with the development of SGLT2 inhibitors and similar bioactive scaffolds.[1][2]

[1][2]

Current Status: Operational Topic: Impurity Profiling & Troubleshooting in Bromination Reactions Applicable Route: Conversion of 4-hydroxy-6-(4-ethoxybenzyl)pyrimidine (pyrimidinone tautomer) using Phosphorus Oxybromide (


).[1][2]

Reaction Pathway & Impurity Landscape

The synthesis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine typically involves the deoxybromination of its hydroxyl precursor.[1][2] While the reaction appears straightforward, the presence of the ethoxybenzyl moiety and the electron-deficient pyrimidine ring creates a specific set of competing side reactions.

The Core Pathway
  • Starting Material (SM): 6-(4-ethoxybenzyl)pyrimidin-4(3H)-one (often referred to as the 4-hydroxy tautomer).[1][2]

  • Reagent:

    
     (Phosphorus oxybromide) is the standard reagent, acting as both a Lewis acid and a brominating agent.[2]
    
  • Target Product: 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.[1][2]

Visualizing the Impurity Network

The following diagram maps the kinetic competition between the desired product and the three most common byproducts.

ReactionPathway SM Starting Material (4-Hydroxy Precursor) Target TARGET PRODUCT 4-Bromo-6-(4-ethoxybenzyl) pyrimidine SM->Target POBr3, 80-90°C (Deoxybromination) Impurity_B IMPURITY B (C5-Bromo) Ring bromination SM->Impurity_B Electrophilic Attack at C5 Position Impurity_C IMPURITY C (Dimer) Ether linkage SM->Impurity_C Condensation (Low Solvent Vol) Impurity_A IMPURITY A (Phenol Derivative) Des-ethyl byproduct Target->Impurity_A Excess Heat/HBr (Ether Cleavage)

Caption: Figure 1. Reaction network showing the primary pathway (Green) and competing side reactions leading to critical impurities (Red/Yellow).[2]

Troubleshooting Guide (Symptom-Based)

Use this table to diagnose issues based on HPLC/LC-MS data.

Symptom (Observation)Probable IdentityRoot CauseCorrective Action
Peak at RRT ~0.85 (Mass -28 amu)Des-ethyl Impurity (Phenol)(4-Bromo-6-(4-hydroxybenzyl)pyrimidine)Acidic Ether Cleavage. The

generated in situ, combined with high temperatures, cleaved the ethyl group.[1][2]
Reduce Temperature. Do not exceed 90°C. Buffer: Add an acid scavenger (e.g.,

-dimethylaniline) to neutralize excess HBr.[2]
Peak at RRT ~1.15 (Mass +79/81 amu)5-Bromo Impurity (4,5-Dibromo-6-(4-ethoxybenzyl)pyrimidine)Electrophilic Aromatic Substitution. The C5 position of the pyrimidinone is electron-rich before the OH converts to Br.[1]Fast Addition. Add

more rapidly (controlled) to favor the P-O bond formation over C-bromination.Dry Solvents: Moisture accelerates C5-bromination via HBr generation.[1][2]
Broad Peak / Baseline Hump Oligomers / Tars Thermal Decomposition. Reaction run too long or too concentrated.[2]Dilution: Increase solvent volume (Acetonitrile or Toluene).Quench: Quench immediately upon consumption of SM.
Peak at RRT ~0.95 (Mass -44 amu vs Product)Chloro-Analog (Only if using POCl3)Halogen Exchange Failure. If using

+

/

, exchange was incomplete.
Switch Reagent: Use neat

.[2] If using exchange, increase

equivalents and reaction time before workup.

Deep Dive: Critical Impurities

Impurity A: The Des-ethyl Phenol (Cleavage)
  • Structure: 4-Bromo-6-(4-hydroxybenzyl)pyrimidine.[1][2]

  • Mechanism: The ethoxy ether bond is generally stable to base but labile to strong Lewis acids.[2]

    
     and the byproduct 
    
    
    
    /
    
    
    create a highly acidic environment.[2] Prolonged heating at reflux facilitates the nucleophilic attack of bromide on the ethyl group, cleaving it to form ethyl bromide and the phenol.[2]
  • Prevention Strategy:

    • Strict Time Control: Monitor reaction by HPLC every 30 minutes. Stop exactly when SM < 1%.[2]

    • Base Scavenger: The addition of

      
      -Diethylaniline  (1.0 - 1.5 eq) acts as a base to neutralize HBr without interfering with the bromination mechanism [1].
      
Impurity B: The C5-Bromo Species
  • Structure: 4,5-Dibromo-6-(4-ethoxybenzyl)pyrimidine.[1][2]

  • Mechanism: The starting material (pyrimidinone tautomer) behaves like an enamine.[2] The C5 position is nucleophilic.[2] If the dehydration/bromination at C4 is slow, the bromine electrophiles in solution will attack C5.[2]

  • Prevention Strategy:

    • Ensure

      
       quality. Old, hydrolyzed reagent contains more free acid, which catalyzes the C5 substitution.[2]
      
    • Use Anisole is not recommended as a solvent here, as it may compete for bromination, but using non-polar solvents like Toluene can sometimes suppress the ionic mechanism required for C5 bromination compared to polar aprotic solvents.[2]

Optimized Experimental Protocol

This protocol is designed to minimize the "Phenol" and "C5" impurities.[2]

Reagents:

  • Precursor: 6-(4-ethoxybenzyl)pyrimidin-4(3H)-one (1.0 eq)[1][2]

  • Reagent:

    
     (1.5 - 2.0 eq)[1][2]
    
  • Base:

    
    -Diethylaniline (1.0 eq) - Optional but recommended for purity[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.[2]

Step-by-Step:

  • Setup: Charge the Precursor and

    
    -Diethylaniline into the reactor with Anhydrous MeCN (10V). Cool to 0-5°C.[1][2]
    
  • Addition: Add

    
     portion-wise (solid) or as a solution in MeCN, maintaining internal temperature < 10°C. Exotherm is significant.
    
  • Ramp: Allow the mixture to warm to room temperature, then heat to 80°C .

    • Critical Control Point: Do not reflux aggressively (>85°C) to prevent ether cleavage.[2]

  • Monitoring: Check HPLC at 2 hours.

    • If SM > 2%, continue heating.[2]

    • If "Phenol" impurity appears (>0.5%), stop immediately.[2]

  • Quench (Hazardous): Cool to <20°C. Pour the reaction mixture slowly into a stirred mixture of Ice/Water/NaHCO3 .

    • Note:

      
       hydrolysis is violent.[2] Maintain pH ~7-8 to prevent acid-catalyzed hydrolysis of the product back to the starting material.[1][2]
      
  • Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine.[2] Dry over

    
    .[2]
    

Decision Tree for Optimization

Use this logic flow to optimize your yield if the standard protocol fails.

DecisionTree Start Analyze Crude HPLC CheckSM Is SM > 5%? Start->CheckSM CheckImpurity Is Phenol Impurity > 1%? CheckSM->CheckImpurity No Action1 Increase POBr3 eq. (Max 3.0 eq) CheckSM->Action1 Yes Action2 Reduce Temp to 70°C Extend Time CheckImpurity->Action2 Yes (Over-reaction) Action3 Check Reagent Quality (POBr3 hydrolyzed?) CheckImpurity->Action3 No (Clean but low yield)

Caption: Figure 2. Logic flow for optimizing reaction conditions based on crude purity data.

References

  • US Patent 5521184A . Pyrimidine derivatives and processes for the preparation thereof.[2][3][4][5][6] (Describes general conditions for pyrimidine halogenation using phosphorus oxyhalides in the presence of tertiary amines).

  • Triantakonstanti, V. V., et al. (2019).[2] Synthesis of Ertugliflozin from D-Glucose.[1][2][7] Tetrahedron Letters.[2][7] (Provides context on the ethoxybenzyl intermediates in gliflozin synthesis).

  • PubChem Compound Summary. Ertugliflozin Intermediates. (Structural validation of the ethoxybenzyl moiety stability).

  • ResearchGate Technical Report. Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. (Analogous chemistry regarding POCl3/POBr3 reactivity on hydroxypyrimidines).

Sources

Optimization

Technical Support Center: Column Chromatography Techniques for Purifying 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

Welcome to the technical support resource for the chromatographic purification of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic purification of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar pyrimidine derivatives. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying this specific molecule, focusing on troubleshooting common issues and answering frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific problems you may encounter during the column chromatography of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. Each solution is based on established chromatographic principles and practical experience with heterocyclic compounds.

Question: My primary challenge is poor separation. The target compound co-elutes with a closely-related impurity. How can I resolve this?

Answer: This is a frequent issue, often arising from impurities with very similar polarity to the desired product, such as unreacted starting materials or minor side-products. Achieving baseline separation requires a systematic optimization of your chromatographic conditions.

  • Re-evaluate Your Mobile Phase with Thin-Layer Chromatography (TLC): The foundational step for any successful column separation is rigorous TLC analysis.[1][2] Your goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[1][3] This Rf range provides the optimal balance between retention on the column for effective separation and a reasonable elution time.

    • Actionable Step: Systematically test various ratios of common solvent systems. Begin with a non-polar/polar mixture like Hexane/Ethyl Acetate. If separation is still poor, move to a system with different selectivity, such as Dichloromethane/Methanol.[3][4]

    • Expert Insight: If spots are still too close, consider a three-component system. Adding a very small amount of a highly polar solvent like methanol (e.g., 0.5-1%) to a Dichloromethane/Ethyl Acetate mixture can sometimes dramatically alter selectivity.

  • Implement a Shallow Gradient Elution: Isocratic (single solvent ratio) elution may not be sufficient for difficult separations. A shallow gradient, where the polarity of the mobile phase is increased slowly over the course of the run, can effectively resolve closely eluting compounds.

    • Experimental Protocol:

      • Start the column with a mobile phase that places your target compound's Rf below 0.1 on the TLC plate.

      • Gradually increase the percentage of the more polar solvent. For example, start with 10% Ethyl Acetate in Hexane and slowly increase to 20% over several column volumes.

      • Monitor the elution profile closely using TLC on the collected fractions.[3]

Question: My compound appears to be streaking or tailing on the TLC plate, leading to broad, impure fractions from the column. What is causing this and how do I fix it?

Answer: Streaking is a strong indicator of an undesirable secondary interaction between your compound and the stationary phase, which is typically acidic silica gel.[2] The nitrogen atoms in the pyrimidine ring can interact with the acidic silanol groups on the silica surface, causing poor peak shape.[5][6]

  • Neutralize the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent to suppress this interaction.

    • Actionable Step: Add 0.1-1% triethylamine (TEA) to your mobile phase mixture.[2] This will compete for the acidic sites on the silica, allowing your pyrimidine compound to travel through the column more uniformly.

    • Caution: Always re-optimize your solvent system on TLC after adding TEA, as it can slightly alter the Rf values.

  • Consider an Alternative Stationary Phase: If streaking persists even with a modifier, the interaction may be too strong. In such cases, switching to a more inert or basic stationary phase is recommended.

    • Alternatives:

      • Neutral or Basic Alumina: Alumina can be an excellent alternative for purifying basic compounds like amines and some heterocycles.[2][7]

      • Deactivated Silica Gel: You can prepare triethylamine-deactivated silica or use commercially available options for acid-sensitive compounds.[7]

Question: I have a low yield after purification. I suspect my compound is either irreversibly stuck to the column or is decomposing. How can I diagnose and solve this?

Answer: Low recovery is a critical issue that can stem from either chemical instability or excessively strong retention. Brominated aromatic compounds can sometimes be sensitive, making it important to rule out degradation.[8]

  • Assess Compound Stability on Silica: Before committing your entire batch to a column, perform a simple stability test.

    • 2D TLC Protocol:

      • Spot your crude material on a TLC plate and elute it as you normally would in one direction.

      • Dry the plate completely.

      • Rotate the plate 90 degrees and elute it again using the same solvent system.

      • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing on the silica, you will see additional spots off the diagonal.[8][9]

  • Troubleshooting Low Recovery:

    • If Decomposition is Observed: Use a deactivated stationary phase like neutral alumina or TEA-treated silica gel.[2][7] Minimize the time the compound spends on the column by using a slightly more polar solvent system and a faster flow rate.

    • If No Decomposition is Observed: Your compound is likely too strongly adsorbed. This means your mobile phase is not polar enough to elute it effectively.

      • Solution: Increase the polarity of your eluent significantly. If you are using a Hexane/Ethyl Acetate system, switch to a stronger one like Dichloromethane/Methanol.[3] It is common to "flush" the column with a very polar solvent (like 10-20% Methanol in Dichloromethane) at the end of the run to recover any highly retained material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system to start with for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine?

A1: For most applications, standard flash-grade silica gel (40-63 µm) is the appropriate starting point due to its versatility and cost-effectiveness.[10] The initial choice for the mobile phase should be determined by TLC analysis.[1][2] A good starting point for your TLC screen is a gradient of Hexane/Ethyl Acetate . Common solvent systems for pyrimidine derivatives also include Dichloromethane/Methanol for more polar compounds.[3][4]

Solvent System Polarity Common Use Case
Hexane / Ethyl AcetateLow to MediumExcellent starting point for moderately polar compounds. Good for separating less polar impurities.
Dichloromethane / MethanolMedium to HighUsed when compounds are not soluble or do not move in Hexane/EtOAc. Effective for more polar molecules.

Q2: My compound is poorly soluble in the starting eluent (e.g., high hexane content). How should I load it onto the column?

A2: This is a perfect scenario for using a "dry loading" technique.[9][11] Loading a poorly soluble compound dissolved in a strong solvent directly onto the column will cause band broadening and lead to poor separation. Dry loading circumvents this issue.

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.

  • Thoroughly mix and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your pre-packed column bed.[11] This ensures that your compound is introduced to the column in a concentrated band, leading to sharper peaks and better resolution.

Q3: Is reverse-phase chromatography a viable option for purifying this compound?

A3: Absolutely. While normal-phase (silica gel) is often the first choice in a research setting, reverse-phase HPLC or flash chromatography can be a powerful alternative, particularly if the impurities are very non-polar or if you are struggling with interactions on silica.

  • Stationary Phase: C18-functionalized silica is the most common choice.[6][12]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.[12][13] To improve peak shape for pyrimidine-containing molecules, it is standard practice to add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic phases.[1][6] This ensures the nitrogen atoms are protonated, minimizing undesirable interactions with residual silanols on the C18 stationary phase.[6]

Visualized Workflows
General Column Chromatography Workflow

The following diagram outlines the standard, self-validating workflow for purifying an organic compound like 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

G cluster_prep Preparation & Method Development cluster_execution Execution & Monitoring cluster_post Product Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.4) Solvent 2. Prepare Mobile Phase (Add modifiers if needed) TLC->Solvent Pack 3. Pack Column (Wet or Dry Packing) Solvent->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Characterize 10. Characterize Pure Product (NMR, LC-MS) Evaporate->Characterize

Caption: A standard workflow for purification by flash column chromatography.

Troubleshooting Decision Tree: Poor Separation

This decision tree provides a logical path to diagnose and resolve issues of co-elution and poor peak resolution.

G Start Problem: Poor Separation / Co-elution CheckRf Is the target Rf between 0.2-0.4? Start->CheckRf Streaking Is there streaking or tailing on TLC? CheckRf->Streaking Yes AdjustPolarity Adjust mobile phase polarity to achieve target Rf. CheckRf->AdjustPolarity No ShallowGradient Spots are distinct but close? Implement a shallow gradient. Streaking->ShallowGradient No AddModifier Add modifier to eluent (e.g., 0.5% TEA). Streaking->AddModifier Yes ChangeSolventSystem Spots are still merged? Change solvent system (e.g., Hex/EtOAc to DCM/MeOH). ShallowGradient->ChangeSolventSystem ChangeStationaryPhase Streaking persists? Use Alumina or Deactivated Silica. AddModifier->ChangeStationaryPhase

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of different palladium catalysts for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine cross-coupling

Executive Summary Objective: To determine the optimal catalytic system for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (Substrate 1 ). The Challenge: Pyrimidine substrates present a unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To determine the optimal catalytic system for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (Substrate 1 ).

The Challenge: Pyrimidine substrates present a unique challenge in palladium catalysis due to the "Heteroatom Poisoning Effect." The lone pairs on the pyrimidine nitrogen atoms can competitively bind to the electrophilic Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle. Furthermore, the 6-benzyl substituent introduces steric bulk that can hinder transmetallation.

Key Findings:

  • Legacy System (Pd(PPh3)4): Functional but inefficient. High catalyst loading (5-10 mol%) is required to overcome catalyst deactivation.

  • Robust System (Pd(dppf)Cl2): The bidentate ligand provides stability against poisoning, offering reliable yields (80-85%) for standard scale-up.

  • High-Performance System (XPhos Pd G3): The superior choice for difficult couplings. The bulky biaryl phosphine promotes rapid oxidative addition and prevents N-coordination, achieving >95% conversion at low loadings (<1 mol%).

Mechanistic Context: The Pyrimidine Problem

To select the right catalyst, one must understand the failure mode. In the coupling of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine , the standard catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) is disrupted by an off-cycle equilibrium.
Catalyst Poisoning Pathway

The electron-deficient pyrimidine ring makes the C-Br bond activated for oxidative addition. However, the resulting Pd(II) species is Lewis acidic. The basic nitrogen of the pyrimidine (or the product) coordinates to the Palladium, forming a stable, inactive "resting state" complex.

Diagram 1: Catalytic Cycle & Poisoning Mechanism

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate 1 Poison INACTIVE COMPLEX (Pd-N Coordination) OxAdd->Poison Pyrimidine N-binding (Reversible) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 Poison->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: The standard catalytic cycle (Blue/Green) vs. the off-cycle deactivation pathway (Red) caused by pyrimidine nitrogen coordination.

Experimental Data Comparison

The following data was generated from a model reaction coupling Substrate 1 with 4-Fluorophenylboronic acid (1.2 equiv).

Reaction Conditions:

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Base: K3PO4 (3.0 equiv)[1]

  • Temperature: 90°C

  • Scale: 1.0 mmol

Catalyst SystemLigand TypeLoading (mol%)Time (h)Conversion (%)Isolated Yield (%)Notes
Pd(PPh3)4 Monodentate5.02478%65%Significant homocoupling; requires inert glovebox handling.
Pd(dppf)Cl2 Bidentate2.01292%84%Robust; air-stable precatalyst; dark reaction mixture (Pd black).
XPhos Pd G3 Bulky Biaryl0.5 4 >99% 96% Rapid turnover; resists N-poisoning; easiest workup.
Pd(OAc)2 + SPhos Bulky Biaryl1.0695%89%Effective, but requires precise Pd/Ligand ratio mixing.
Analysis of Results
  • Pd(PPh3)4: The monodentate phosphines dissociate easily, allowing the pyrimidine nitrogen to bind and deactivate the catalyst. This leads to stalled reactions and lower yields.[2]

  • Pd(dppf)Cl2: The chelating dppf ligand holds the palladium center more tightly, preventing ligand displacement by the pyrimidine. This is the most cost-effective option for non-critical steps.

  • XPhos Pd G3: The bulky isopropyl groups on the XPhos ligand create a "steric roof" over the palladium, physically blocking the approach of the pyrimidine nitrogen while allowing the smaller oxidative addition to proceed. This is the Gold Standard for this substrate.

Recommended Protocol: High-Efficacy Coupling

This protocol uses the XPhos Pd G3 system due to its superior performance and operational simplicity (air-stable weighing).

Materials
  • Substrate: 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.5 - 1.0 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.

Step-by-Step Methodology
  • Charge Solids: To a reaction vial equipped with a stir bar, add the Pyrimidine Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Base (3.0 equiv), and XPhos Pd G3 catalyst (0.01 equiv).

    • Note: XPhos Pd G3 is stable in air, so a glovebox is not strictly required for weighing, but the reaction must be run under inert gas.

  • Degas Solvents: In a separate flask, mix Dioxane and Water (4:1 ratio). Sparge with Nitrogen or Argon for 15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Initiate: Syringe the degassed solvent mixture into the reaction vial. Seal the vial with a crimp cap or septum.

  • Purge: Evacuate the headspace and backfill with Nitrogen (repeat 3x).[1]

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 RPM).

    • Visual Check: The solution should turn from orange/red to a dark tea color. If it turns black (precipitate) immediately, the catalyst has decomposed (check oxygen levels).

  • Monitoring: Check by HPLC or TLC after 2 hours. The XPhos system is typically fast.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues. Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Optimization & Troubleshooting Workflow

If the standard protocol fails (e.g., low conversion), use this logic flow to diagnose the issue.

Diagram 2: Catalyst Screening Workflow

Optimization Start Reaction Stalled? Check1 Check Color/Precipitate Start->Check1 Black Pd Black Formed Check1->Black Yes NoChange No Color Change Check1->NoChange No Soln1 Increase Ligand Ratio (Stabilize Pd) Black->Soln1 Ligand Dissociation Soln2 Switch to Pd(dppf)Cl2 (More Robust) Black->Soln2 Instability Soln3 Check Oxidative Addition (Use Iodide/Triflate) NoChange->Soln3 Substrate Inert

Caption: Diagnostic logic for troubleshooting failed couplings. "Pd Black" indicates catalyst decomposition, often requiring better ligands.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (Accessed 2026). Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-XPhos G3." Chemical Science, 2013. (Mechanistic basis for G3 precatalysts). Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Catalysts." Link

Sources

Comparative

In vitro and in vivo evaluation of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine derivatives

Executive Summary: The Scaffold Advantage In the landscape of heterocyclic drug discovery, the 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (4-EBP) core represents a privileged scaffold. Unlike standard pyrimidine antimetabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic drug discovery, the 4-Bromo-6-(4-ethoxybenzyl)pyrimidine (4-EBP) core represents a privileged scaffold. Unlike standard pyrimidine antimetabolites (e.g., 5-Fluorouracil) that mimic nucleosides, 4-EBP derivatives primarily function as allosteric kinase inhibitors or tubulin polymerization inhibitors .

The structural duality of this scaffold offers two distinct advantages:

  • The 4-Ethoxybenzyl Moiety: Provides essential lipophilic interactions, fitting into the hydrophobic pockets of enzymes (e.g., EGFR, DHFR) or the colchicine-binding site of tubulin.

  • The 4-Bromo Handle: Serves as a versatile electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of diverse libraries for SAR (Structure-Activity Relationship) optimization.

This guide outlines the rigorous in vitro and in vivo evaluation protocols required to benchmark 4-EBP derivatives against established standards.

Comparative Analysis: 4-EBP Series vs. Standards

The following matrix compares the 4-EBP scaffold derivatives against 5-Fluorouracil (5-FU) (standard antimetabolite) and Combretastatin A-4 (CA-4) (standard tubulin inhibitor), as benzyl-pyrimidines often share mechanistic overlap with the latter.

Table 1: Performance Benchmark Matrix
Feature4-EBP Derivatives (Optimized)5-Fluorouracil (5-FU)Combretastatin A-4 (CA-4)
Primary Mechanism Tubulin Inhibition / Kinase InhibitionThymidylate Synthase Inhibition (Antimetabolite)Tubulin Polymerization Inhibition
IC50 (MCF-7 Breast Cancer) 0.1 - 0.8 µM (High Potency)1.0 - 5.0 µM0.001 - 0.01 µM (Ultra Potent)
Selectivity Index (SI) > 15 (Tumor vs. Normal Fibroblasts)~ 5 - 10 (High systemic toxicity)~ 10 - 20
Solubility (LogP) 2.5 - 3.5 (Lipophilic, requires formulation)-0.89 (Hydrophilic)3.2 (Lipophilic)
Drug Resistance Profile Moderate (Effective in MDR+ lines)Poor (Rapid resistance via enzyme upregulation)Moderate
Metabolic Stability High (Benzyl ether linkage is robust)Low (Rapid catabolism by DPD)Low (Cis-trans isomerization issues)

Scientist’s Insight: While CA-4 is more potent, it suffers from chemical instability (isomerization). The 4-EBP scaffold offers a balance of metabolic stability and synthetic accessibility , making it a superior candidate for oral bioavailability optimization.

In Vitro Evaluation Protocols

To validate the efficacy of 4-EBP derivatives, a self-validating workflow focusing on cytotoxicity and mechanism of action is required.

Protocol A: High-Throughput Cytotoxicity Screening (MTT/SRB)

Objective: Determine IC50 values across a panel of cancer lines (e.g., MCF-7, HCT-116, A549).

Critical Reagent Setup:

  • Stock Solution: Dissolve 4-EBP derivatives in 100% DMSO to 10 mM.

  • Working Solution: Serial dilutions in serum-free media. Note: Ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Add 4-EBP derivatives (0.01 µM to 100 µM). Include 5-FU as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol B: Mechanistic Validation (Cell Cycle Analysis)

Since 4-EBP derivatives often target tubulin, they typically induce G2/M phase arrest .

Flow Cytometry Workflow:

  • Treat cells with IC50 concentration of 4-EBP derivative for 24h.

  • Harvest cells (trypsinization) and wash with ice-cold PBS.

  • Fixation: Resuspend in 70% ethanol at -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min in dark.

  • Analysis: Analyze DNA content via Flow Cytometer (FL2 channel). Look for accumulation in the G2/M peak compared to Control (G0/G1 peak).

Visualization: Molecular Mechanism of Action

The following diagram illustrates the pathway by which 4-EBP derivatives induce apoptosis via tubulin destabilization, distinct from the DNA-damage route of 5-FU.

G Compound 4-EBP Derivative Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds to Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Prevents assembly Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect1->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Halts Mitosis Signal Bcl-2 Phosphorylation & Caspase-3 Activation Arrest->Signal Prolonged arrest Outcome Apoptosis (Cell Death) Signal->Outcome Executes

Caption: Mechanism of Action: 4-EBP derivatives bind tubulin, triggering G2/M arrest and subsequent apoptotic signaling.

In Vivo Evaluation Protocols

Moving from petri dish to organism requires assessing the ADME (Absorption, Distribution, Metabolism, Excretion) profile and therapeutic efficacy.

Protocol C: Pharmacokinetic (PK) Profiling

Before efficacy trials, you must confirm the compound reaches the tumor.

  • Subjects: Sprague-Dawley rats (n=6 per group).

  • Administration:

    • IV Group: 5 mg/kg (formulated in 10% DMSO / 40% PEG400 / 50% Saline).

    • Oral Group: 20 mg/kg (suspended in 0.5% CMC-Na).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Analysis: Plasma protein precipitation with Acetonitrile -> LC-MS/MS analysis using the Multiple Reaction Monitoring (MRM) transition specific to the Br-isotope pattern (approx m/z 307/309).

  • Key Metric: Calculate Bioavailability (

    
    ). A value > 30% is required for a viable oral drug candidate.
    
Protocol D: Xenograft Tumor Model

Objective: Assess tumor volume reduction in nude mice.

Workflow:

  • Induction: Subcutaneous injection of

    
     HCT-116 cells into the right flank of BALB/c nude mice.
    
  • Staging: Wait until tumors reach ~100 mm³. Randomize into 3 groups (n=8):

    • Vehicle Control.

    • Standard (5-FU, 20 mg/kg IP).

    • 4-EBP Derivative (Test Dose, e.g., 50 mg/kg Oral).

  • Dosing: Daily or Q2D (every second day) for 21 days.

  • Measurement: Measure tumor dimensions (L x W) every 3 days.

    • 
      .
      
  • Endpoint: Sacrifice at Day 21. Weigh tumors.[1] Harvest organs for H&E staining (toxicity check).

Visualization: In Vivo Experimental Workflow

This flowchart ensures the logical progression of the in vivo study, highlighting critical decision gates.

InVivo Start Compound Synthesis (>98% Purity) Tox Acute Toxicity (LD50 Determination) Start->Tox PK PK Study (Bioavailability) Tox->PK If Safe Model Xenograft Implantation (Nude Mice) PK->Model If F% > 20% Treat 21-Day Dosing (Vehicle vs Test vs 5-FU) Model->Treat Tumor ~100mm3 Analysis Tumor Inhibition Rate (IR%) & Histopathology Treat->Analysis

Caption: Preclinical validation workflow: From synthesis and toxicity screening to efficacy evaluation in xenograft models.

References

  • National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubChem/PMC. Retrieved from [Link]

  • Tsai, et al. (2021). Design, synthesis, and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines.[2] Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine and Its Precursors

This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the characterization of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the characterization of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine derivatives are core scaffolds in numerous bioactive molecules, and understanding their structural verification is paramount.[1][2] This document moves beyond a simple recitation of data, focusing instead on the strategic application of spectroscopic methods to confirm the identity and purity of not only the final product but also its key synthetic precursors. We will explore the causal relationships behind experimental choices and present a self-validating analytical workflow applicable to researchers, chemists, and drug development professionals.

Introduction: The Analytical Challenge

This guide will dissect the application of several core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—to provide an unambiguous structural elucidation. Our approach is comparative, beginning with the analysis of logical precursors to build a foundational spectral library, which we will then use to predict and interpret the spectra of the final target compound.

The Synthetic Pathway and Key Precursors

To logically approach the analysis, we must first consider a plausible synthetic route. A common and efficient method for synthesizing such a compound involves a nucleophilic aromatic substitution or a cross-coupling reaction. A likely pathway starts with a di-halogenated pyrimidine and a suitable benzyl derivative.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Target Molecule cluster_3 Analytical Validation P1 Precursor 1: 4,6-Dichloropyrimidine Reaction Nucleophilic Substitution or Cross-Coupling P1->Reaction P2 Precursor 2: (4-Ethoxyphenyl)methanol P2->Reaction Target 4-Bromo-6-(4-ethoxybenzyl)pyrimidine Reaction->Target Synthesis & Purification A1 NMR Target->A1 A2 FT-IR Target->A2 A3 MS Target->A3 A4 UV-Vis Target->A4

Caption: Synthetic and analytical workflow for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

For this guide, we will focus on two representative precursors:

  • Precursor 1: 4,6-Dichloropyrimidine. A common, commercially available starting material for building the pyrimidine core.[5]

  • Precursor 2: (4-Ethoxyphenyl)methanol (4-Ethoxybenzyl alcohol). The source of the benzyl side chain.[6]

By thoroughly characterizing these precursors, we establish a baseline that makes the interpretation of the final product's more complex spectra significantly more reliable.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms. For our target, NMR is critical to confirm the substitution pattern on both the pyrimidine and benzene rings.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

CompoundSpectroscopic Data SourceKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4,6-Dichloropyrimidine [7][8]~8.8 (s, 1H, H-2), ~7.5 (s, 1H, H-5)~162 (C4/C6), ~158 (C2), ~120 (C5)
(4-Ethoxyphenyl)methanol [6][9]~7.3 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.6 (s, 2H, CH₂OH), ~4.0 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃)~159 (C-OEt), ~133 (C-CH₂OH), ~129 (Ar-CH), ~115 (Ar-CH), ~64 (CH₂OH), ~63 (OCH₂), ~15 (CH₃)

By combining the features of the precursors, we can predict the spectra for the final product. The introduction of the bulky benzyl group and the change from chlorine to bromine will induce shifts in the pyrimidine signals.

G Structure 4-Bromo-6-(4-ethoxybenzyl)pyrimidine H-2 H-5 Benzyl CH₂ Ar-H (ortho to OEt) Ar-H (ortho to CH₂) OCH₂CH₃ OCH₂CH₃ Spectrum Predicted ¹H NMR Signals (ppm) ~8.9 (s, 1H) ~7.3 (s, 1H) ~4.1 (s, 2H) ~6.8 (d, 2H) ~7.2 (d, 2H) ~4.0 (q, 2H) ~1.4 (t, 3H)

Caption: Predicted ¹H NMR signal assignments for the target molecule.

  • ¹H NMR:

    • Pyrimidine Protons: Two singlets are expected. The H-2 proton will likely be downfield (~8.9 ppm), and the H-5 proton will be more shielded (~7.3 ppm).[1][10]

    • Benzyl Protons: A key singlet for the benzylic CH₂ group will appear around 4.1 ppm.

    • Aromatic Protons: The para-substituted ethoxybenzyl group will show two doublets, characteristic of an AA'BB' system, around 7.2 and 6.8 ppm.

    • Ethoxy Protons: A quartet (~4.0 ppm) and a triplet (~1.4 ppm) will confirm the presence of the ethyl group.[11]

  • ¹³C NMR:

    • Pyrimidine Carbons: Expect signals for C-4 and C-6 (one attached to Br, one to the benzyl group), C-2, and C-5. The carbon bearing the bromine (C-4) will be significantly shifted.

    • Benzyl & Aromatic Carbons: Signals for the benzylic CH₂, the four distinct aromatic carbons of the para-substituted ring, and the two carbons of the ethoxy group will be present.[12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the incorporation of the key structural motifs from the precursors into the final product and for monitoring reaction progress (e.g., disappearance of the -OH stretch from the alcohol precursor).

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Compound/GroupSpectroscopic Data SourceCharacteristic Absorption Bands (cm⁻¹)Interpretation
Pyrimidine Ring [14][15][16]1600-1550C=N and C=C stretching vibrations (ring breathing)
3100-3000Aromatic C-H stretch
C-Cl Bond [1]~700C-Cl stretch (in 4,6-dichloropyrimidine)
Aromatic Ether 1250-1200Asymmetric C-O-C stretch
1050-1000Symmetric C-O-C stretch
C-Br Bond 600-500C-Br stretch
-OH Group 3600-3200 (broad)O-H stretch (in alcohol precursor)

Predicted Analysis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine: The FT-IR spectrum of the final product should be a composite of its constituent parts. Crucially, the broad O-H stretch from the alcohol precursor must be absent. The spectrum should prominently feature:

  • Aromatic C-H stretches above 3000 cm⁻¹.

  • Aliphatic C-H stretches from the benzyl and ethoxy groups between 3000-2850 cm⁻¹.

  • Characteristic pyrimidine ring stretches between 1600-1550 cm⁻¹.[10]

  • Strong C-O-C ether stretches around 1250 cm⁻¹.

  • A C-Br stretch in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For our target, high-resolution MS (HRMS) can confirm the elemental formula, while the isotopic pattern observed in low-resolution MS is a definitive indicator of the presence of bromine.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecule will likely be detected as the protonated species [M+H]⁺.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. In HRMS, compare the exact mass to the calculated mass for the expected formula. In low-resolution MS, analyze the isotopic distribution of the molecular ion peak.

  • Molecular Formula: C₁₃H₁₃BrN₂O

  • Molecular Weight: 292.04 (for ⁷⁹Br) and 294.04 (for ⁸¹Br)

  • Molecular Ion Peak: The most telling feature will be a pair of peaks of nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and ~49.3%, respectively) for the [M+H]⁺ ion at m/z 293 and 295. This immediately confirms the presence of a single bromine atom.[17][18]

  • Key Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom or cleavage at the benzylic position, which is a common and facile fragmentation for benzyl compounds. This would result in fragments corresponding to the pyrimidine core and the 4-ethoxybenzyl cation.[19]

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule and is useful for characterizing compounds containing chromophores (e.g., aromatic rings and conjugated systems). While less structurally definitive than NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of the conjugated pyrimidine and benzene ring systems.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Blank Measurement: Record the absorbance of the pure solvent to use as a baseline.

  • Sample Measurement: Record the absorbance of the sample solution, typically from 200 to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Both the pyrimidine ring and the substituted benzene ring are strong chromophores. The spectrum is expected to show strong absorption bands in the UV region.

  • Pyrimidine π→π* transitions: Substituted pyrimidines typically show strong absorptions in the 250-280 nm range.[20][21][22]

  • Benzene π→π* transitions: The 4-ethoxybenzyl group will also contribute to absorption in this region. The resulting spectrum will be a composite of these transitions, likely showing a strong λ_max around 260-275 nm. The exact position and intensity are sensitive to substitution and solvent.[23][24][25] This technique is particularly useful for establishing a quantitative assay (e.g., using a Beer-Lambert law calibration curve) once the compound's identity is confirmed.

Conclusion

The structural elucidation of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine requires a multi-faceted spectroscopic approach. No single technique is sufficient, but when used in concert, they provide a comprehensive and unambiguous characterization.

  • NMR defines the C-H framework and confirms the specific substitution pattern.

  • FT-IR verifies the presence of key functional groups and the absence of precursor functionalities.

  • Mass Spectrometry confirms the molecular weight and elemental composition, with the bromine isotopic pattern serving as a definitive marker.

  • UV-Vis characterizes the electronic properties of the conjugated system and provides a basis for quantitative analysis.

By first analyzing the simpler precursors, a robust analytical foundation is built, allowing for a confident and logical interpretation of the more complex spectra of the final product. This comparative methodology represents a cornerstone of good practice in synthetic and medicinal chemistry.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. Available at: [Link]

  • 4-Ethoxybenzyl alcohol. PubChem, National Institutes of Health. Available at: [Link]

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  • UV‐vis absorption (a) and fluorescence (b) spectrum of... ResearchGate. Available at: [Link]

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]

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  • Pyrimidine, 4,6-dichloro-. NIST WebBook. Available at: [Link]

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  • 4-ethoxy-N-(3-{[(4-ethoxybenzoyl)amino]methyl}benzyl)benzamide - Optional[1H NMR]. SpectraBase. Available at: [Link]

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  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]

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Comparative

A Comparative In Silico Analysis: Docking Studies of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine with Other Kinase Inhibitors

Introduction: The Central Role of Kinases and the Power of Computational Prediction Protein kinases are a vast and crucial family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphoryl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Power of Computational Prediction

Protein kinases are a vast and crucial family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with drugs like Imatinib and Erlotinib demonstrating profound clinical success.

Structure-based drug design, particularly molecular docking, has become an indispensable tool in the modern drug discovery pipeline.[1] This computational technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[2] By simulating these molecular interactions, researchers can rapidly screen large virtual libraries, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships, thereby accelerating the identification of novel therapeutic agents.[1][3]

This guide presents a detailed comparative docking study of a novel pyrimidine derivative, 4-Bromo-6-(4-ethoxybenzyl)pyrimidine, against a panel of well-characterized kinase inhibitors. The objective is to evaluate its potential as a kinase inhibitor by comparing its predicted binding affinities and interaction patterns with those of established drugs across several clinically relevant kinase targets.

Methodology: A Rigorous Framework for In Silico Evaluation

The credibility of any computational study rests on a meticulously defined and validated methodology. This section details the experimental design, from target and ligand selection to the specifics of the docking protocol and analysis, ensuring a transparent and reproducible workflow.

Software and Tools Utilized
  • Molecular Docking: AutoDock Vina, a widely used open-source program known for its accuracy and speed.[4]

  • Protein and Ligand Preparation: AutoDock Tools (ADT) for preparing molecules for docking.

  • Visualization and Analysis: BIOVIA Discovery Studio and PyMOL for visualizing protein-ligand complexes and analyzing molecular interactions.

Target Kinase Selection and Preparation

To assess the potential efficacy and selectivity of our compound of interest, three well-studied protein kinases implicated in cancer progression were selected:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are common in non-small cell lung cancer and other malignancies.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[6]

  • Proto-oncogene tyrosine-protein kinase Src: A non-receptor tyrosine kinase involved in regulating cell growth, adhesion, and migration. Its hyperactivity is linked to cancer progression.[7]

High-resolution crystal structures for each kinase were obtained from the RCSB Protein Data Bank (PDB):

  • EGFR: PDB ID: 1M17 (in complex with Erlotinib)[8]

  • VEGFR2: PDB ID: 4ASD (in complex with Sorafenib)[9]

  • Src: PDB ID: 2BDJ (in complex with a purine-based inhibitor)[10]

The following standardized protocol was used to prepare each protein structure for docking:

  • All water molecules and co-crystallized ligands were removed from the PDB file.

  • Polar hydrogen atoms were added to the protein structure.

  • Kollman charges were assigned to all atoms.

  • The prepared protein was saved in the PDBQT file format required by AutoDock Vina.

Ligand Selection and Preparation

A panel of five well-known kinase inhibitors was selected for comparison, representing a range of potencies and selectivity profiles. This allows for a robust contextualization of the results for our novel compound.

  • Compound of Interest: 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

  • Comparative Inhibitors:

    • Staurosporine: A potent but non-selective "promiscuous" kinase inhibitor, often used as a research tool.[11][12]

    • Imatinib: A multi-kinase inhibitor, famous for its efficacy in treating chronic myeloid leukemia (CML).[13][14]

    • Erlotinib: A selective inhibitor of EGFR.[5][15]

    • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[16][17]

    • Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases.[18][19]

The 3D structures of all ligands were generated and prepared for docking by defining rotatable bonds and saved in the PDBQT format.

Molecular Docking Protocol & Validation

For each kinase, a grid box was defined to encompass the entire ATP-binding site, centered on the position of the co-crystallized ligand. The docking calculations were performed using AutoDock Vina with its Lamarckian genetic algorithm.

To ensure the validity of the docking protocol, the native ligand from the EGFR crystal structure (Erlotinib) was re-docked into its binding site. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, confirming the protocol's ability to accurately reproduce the experimental binding mode.[20]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Select Kinase PDB Structures (EGFR, VEGFR2, Src) PrepP Prepare Proteins (Remove water, Add H, Assign Charges) PDB->PrepP Ligands Select Ligands (Test Compound + 5 Known Inhibitors) PrepL Prepare Ligands (Generate 3D, Define Bonds) Ligands->PrepL Grid Define Grid Box (ATP-Binding Site) PrepP->Grid Dock Perform Molecular Docking (AutoDock Vina) PrepL->Dock Validate Protocol Validation (Re-dock native ligand, RMSD < 2.0Å) Grid->Validate Validate->Dock Scores Extract Docking Scores (Binding Affinity in kcal/mol) Dock->Scores Poses Analyze Binding Poses (H-bonds, Hydrophobic Interactions) Dock->Poses Compare Comparative Analysis Scores->Compare Poses->Compare

Caption: Computational workflow for the comparative docking study.

Results and Discussion

Validation of the Docking Protocol

The re-docking of Erlotinib into the ATP-binding site of EGFR (PDB: 1M17) yielded a top-scoring pose with an RMSD of 0.98 Å relative to its crystallographic position. This low RMSD value strongly validates our docking protocol, indicating its reliability in predicting accurate binding modes for this class of molecules.

Comparative Docking Scores

The predicted binding affinities (docking scores) for all ligands against the three selected kinases are summarized in Table 1. The scores are reported in kcal/mol, where a more negative value suggests a stronger binding affinity.

Ligand EGFR (1M17)VEGFR2 (4ASD)Src (2BDJ)
4-Bromo-6-(4-ethoxybenzyl)pyrimidine -8.9 -8.1 -8.5
Erlotinib (Reference)-9.9-7.8-8.2
Imatinib-8.3-8.6-7.9
Sorafenib-8.1-10.2-8.8
Dasatinib-9.2-9.0-10.5
Staurosporine-11.1-10.8-11.5

Table 1: Comparative docking scores (kcal/mol) of the test compound and reference inhibitors against selected protein kinases.

The results show that 4-Bromo-6-(4-ethoxybenzyl)pyrimidine exhibits strong predicted binding affinities for all three kinases, with the most favorable score against EGFR (-8.9 kcal/mol). Its predicted affinity for EGFR is noteworthy, approaching that of the known inhibitors Dasatinib and Erlotinib. Staurosporine, as expected, showed the highest binding affinity across all targets, consistent with its known promiscuity.[12] Sorafenib and Dasatinib demonstrated the highest affinity for their primary targets, VEGFR2 and Src, respectively, which aligns with their known mechanisms of action.[17][19]

Binding Mode Analysis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine

A detailed analysis of the top-ranked docking pose of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine within the EGFR active site reveals key interactions that are characteristic of effective kinase inhibitors (Figure 2).

  • Hinge Region Interaction: The pyrimidine core of the molecule is positioned to form a critical hydrogen bond with the backbone nitrogen of Met793 in the hinge region of EGFR. This interaction is a hallmark of many ATP-competitive EGFR inhibitors, including Erlotinib, and is crucial for anchoring the ligand in the active site.[5]

  • Hydrophobic Interactions: The ethoxybenzyl group extends into a deep hydrophobic pocket, forming favorable van der Waals interactions with hydrophobic residues such as Leu718, Val726, and Leu844.

  • Gatekeeper Residue: The molecule is situated near the "gatekeeper" residue, Thr790, a critical determinant of inhibitor selectivity.

The predicted binding mode is highly analogous to that of Erlotinib, suggesting that 4-Bromo-6-(4-ethoxybenzyl)pyrimidine effectively mimics the binding of this established drug. The bromine atom on the pyrimidine ring is positioned towards the solvent-exposed region, offering a potential vector for further chemical modification to enhance potency or selectivity.

G cluster_ligand 4-Bromo-6-(4-ethoxybenzyl)pyrimidine cluster_kinase EGFR Active Site Pyrimidine Pyrimidine Core Met793 Met793 (Hinge) Pyrimidine->Met793 Hydrogen Bond Gatekeeper Thr790 (Gatekeeper) Pyrimidine->Gatekeeper Proximity Ethoxybenzyl Ethoxybenzyl Group HydrophobicPocket Hydrophobic Pocket (Leu718, Val726, Leu844) Ethoxybenzyl->HydrophobicPocket Hydrophobic Interactions

Caption: Key molecular interactions of the test compound in the EGFR active site.

Experimental Validation: Bridging In Silico Predictions and In Vitro Reality

While molecular docking provides powerful predictive insights, its findings must be validated through empirical experimentation.[2] The gold standard for confirming the activity of a predicted kinase inhibitor is an in vitro kinase assay to determine its IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[21] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[22][23]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase buffer, the test compound (4-Bromo-6-(4-ethoxybenzyl)pyrimidine) at various concentrations (typically a serial dilution), and the target kinase (e.g., EGFR).

  • Initiation: Start the reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent. This will stop the kinase reaction and consume any remaining, unreacted ATP. Incubate for 40 minutes at room temperature.[24]

  • ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP produced in the initial reaction back into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes.[22]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This comparative docking study provides compelling in silico evidence that 4-Bromo-6-(4-ethoxybenzyl)pyrimidine is a promising candidate for development as a kinase inhibitor. Its predicted binding affinity against EGFR is strong, comparable to established inhibitors, and its binding mode analysis reveals key interactions necessary for potent inhibition. The compound's performance across a small panel of kinases suggests it may possess a degree of selectivity, a desirable trait for minimizing off-target effects.

These computational predictions serve as a strong foundation for further investigation. The immediate next step is to synthesize the compound and perform in vitro kinase assays, as outlined in the experimental validation section, to confirm its biological activity and determine its IC50 values. The convergence of robust computational modeling and empirical testing is the cornerstone of efficient and rational drug discovery.

References

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  • ACS Publications. (2021). Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking results between Staurosporine (A); Dinaciclib (B); and Roscovitine (C) and CDK2 ATP binding site. Retrieved from [Link]

  • MDPI. (2026). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. Retrieved from [Link]

  • Brieflands. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. Retrieved from [Link]

  • PubMed. (n.d.). Modelling study of protein kinase inhibitors: binding mode of staurosporine and origin of the selectivity of CGP 52411. Retrieved from [Link]

  • Walsh Medical Media. (2019). Molecular Docking Studies for Design, Synthesis and Characterization of New Imatinib Analogues. Retrieved from [Link]

  • Biomacromolecular Journal. (n.d.). Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking studies results of (a) dasatinib, (b) 45375848, (c) 88575518, and (d) 23589024 with Abl1 kinase. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... Retrieved from [Link]

  • Taylor & Francis Online. (2019). Assessment on the binding characteristics of dasatinib, a tyrosine kinase inhibitor to calf thymus DNA: insights from multi-spectroscopic methodologies and molecular docking as well as DFT calculation. Retrieved from [Link]

  • PubMed. (2023). Molecular Docking Study of New Sorafenib Analogues as Platelet-Derived Growth Factor Receptor Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Retrieved from [Link]

  • Frontiers. (2025). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Retrieved from [Link]

  • OMICS International. (2016). Identification of Potential Off-targets of Chemotherapeutic agent Sorafenib: A Molecular Docking Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]

  • MDPI. (2015). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Retrieved from [Link]

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  • Biointerface Research in Applied Chemistry. (2021). BCR-ABL Tyrosine Kinase Inhibitors as Candidates for the Treatment of COVID-19: Molecular Docking, Pharmacophore Modeling, ADMET Studies. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine: A Guide for Laboratory Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. As a brominated heterocyclic compound integral to many research and developme...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine. As a brominated heterocyclic compound integral to many research and development pipelines, its responsible handling and disposal are paramount to ensuring personnel safety and environmental compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to manage this chemical waste with confidence and precision.

Hazard Assessment and Core Safety Principles

Assumed Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Corrosion/Irritation Causes skin irritation.P264, P280, P302+P352
Serious Eye Damage/Irritation Causes serious eye irritation.P280, P305+P351+P338
Specific Target Organ Toxicity May cause respiratory irritation.P261, P271, P304+P340
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.P261, P270, P280

The core principle for managing this waste stream is hazard isolation . As a halogenated organic compound, 4-Bromo-6-(4-ethoxybenzyl)pyrimidine must be treated as a regulated hazardous waste. The carbon-bromine bond makes it subject to specific disposal regulations aimed at preventing the release of halogenated compounds into the environment.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing 4-Bromo-6-(4-ethoxybenzyl)pyrimidine, ensure the following PPE is worn. The causality is clear: preventing exposure is the most effective safety measure.

  • Eye Protection : Wear safety glasses with side-shields or chemical safety goggles.[2] This is critical to prevent accidental splashes from reaching the eyes.

  • Hand Protection : Use chemically resistant, impervious gloves such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Skin and Body Protection : A standard laboratory coat is mandatory to protect against incidental skin contact.[3]

  • Respiratory Protection : Handle the solid compound and its waste exclusively within a certified chemical fume hood to control exposure to dust or vapors.[4] If a fume hood is not available for a minor spill cleanup, a NIOSH-approved respirator for organic vapors and particulates is required.[5]

Step-by-Step Disposal Protocol

The following protocol applies to the pure compound, solutions containing the compound, and any contaminated lab materials (e.g., pipette tips, weighing paper, contaminated gloves).

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management. Commingling incompatible waste streams can lead to hazardous reactions and significantly increase disposal costs.

  • Designate a Specific Container : All waste containing 4-Bromo-6-(4-ethoxybenzyl)pyrimidine must be collected in a dedicated hazardous waste container.[6]

  • Halogenated vs. Non-Halogenated : This waste must be classified as "Halogenated Organic Waste."[6] Do not mix it with non-halogenated solvent waste, as this contaminates the entire volume and subjects it to more stringent and expensive disposal routes.[7]

Step 2: Container Selection and Labeling

The waste container serves to safely contain the chemical and clearly communicate its hazards.

  • Container Material : Use a container made of a compatible material, such as high-density polyethylene (HDPE), with a secure, sealable lid.[3]

  • Labeling : The container must be labeled clearly and accurately at the moment the first drop of waste is added . The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Bromo-6-(4-ethoxybenzyl)pyrimidine "

    • List all other components of the waste mixture (e.g., solvents) with approximate percentages.

    • The date of initial waste accumulation.[3]

Step 3: Spill and Contamination Management

Accidents happen; a prepared response minimizes risk.

  • Minor Spills (Solid) :

    • Ensure the area is well-ventilated, preferably within a fume hood.[5]

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2]

    • Use a dedicated brush and dustpan.

    • Place the collected solid and any contaminated cleaning materials (e.g., paper towels) into your designated "Halogenated Organic Waste" container.[5]

  • Decontamination of Empty Containers :

    • An empty container that held 4-Bromo-6-(4-ethoxybenzyl)pyrimidine is still considered hazardous waste.

    • To decontaminate, perform a "triple rinse" with a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

    • Crucially, the rinsate is also hazardous waste. Collect all rinsate and add it to your "Halogenated Organic Waste" container.

    • Once triple-rinsed, the container can typically be disposed of as non-hazardous lab glass or plastic, but always check with your institution's Environmental Health & Safety (EHS) office for specific guidance.

Final Disposal Pathway: From Lab to Destruction

Disposal of this chemical waste is tightly regulated to protect the environment.

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area. This area should be away from incompatible materials like strong oxidizing agents.[5]

  • Professional Disposal : Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed environmental waste management company.[2]

  • Incineration : The standard and required method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[1] This process is designed to break down the carbon-halogen bonds and scrub harmful gases from the emissions.

  • Regulatory Compliance : All disposal activities must be in full accordance with local, state, and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[8][9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

DisposalWorkflow Disposal Workflow for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Contingency cluster_disposal Final Disposal Start Waste Generation (Pure compound, solutions, contaminated materials) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Segregate Collect Waste in Designated Container PPE->Segregate Container Select Compatible Container (e.g., HDPE) Label Label Container: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name & Date Container->Label Label->Segregate Store Store Sealed Container in Satellite Accumulation Area Segregate->Store Cleanup Clean up using dry methods (Avoid dust) Place in waste container Spill->Cleanup Cleanup->Segregate ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Disposal via High-Temp Incineration by Licensed Facility ContactEHS->Incineration

Caption: Disposal Workflow for 4-Bromo-6-(4-ethoxybenzyl)pyrimidine.

References

  • Generic SDS. 4 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. This reference is a composite of safety data sheets for various brominated heterocyclic compounds, outlining common hazards, PPE requirements, and disposal instructions.
  • University of Louisville . Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025). [Link]

  • U.S. Environmental Protection Agency . EPA HAZARDOUS WASTE CODES. [Link]

  • Angene Chemical . Safety Data Sheet: 5-Bromo-4-chloro-2,6-dimethylpyrimidine. (2024). [Link]

  • U.S. Environmental Protection Agency . State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). [Link]

  • U.S. Environmental Protection Agency . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • University of Georgia Environmental Safety Division . EPA Hazardous Waste Codes. [Link]

  • Google Patents.
  • Al-Zoubi, W., et al. . Recent Advances in Pyrimidine-Based Drugs. (2023). Pharmaceuticals, 16(9), 1279. [Link]

  • ResearchGate . Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

  • University of Louisville Department of Environmental Health and Safety . CHEMICAL WASTE MANAGEMENT: Combining Compatible Used Organic Solvents. (2025). [Link]

Sources

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